(S)-3-Hydroxy Midostaurin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
945260-14-0 |
|---|---|
Molecular Formula |
C35H30N4O5 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1 |
InChI Key |
ZZSBPGIGIUFJRA-AKIDMACVSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism: A Technical Guide to (S)-3-Hydroxy Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is a significant active metabolite of the multi-kinase inhibitor midostaurin (PKC412). Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis. Understanding the mechanism of action of its metabolites is crucial for a comprehensive grasp of the drug's overall efficacy and pharmacological profile. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
Core Mechanism of Action: Multi-Kinase Inhibition
Similar to its parent compound, this compound functions as a potent inhibitor of multiple protein kinases. Protein kinases are critical enzymes in cellular signaling pathways that regulate a wide array of processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common hallmark of cancer, making them prime targets for therapeutic intervention.
This compound exerts its therapeutic effects by binding to the ATP-binding site of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling cascades that promote cancer cell proliferation and survival.
Target Kinase Profile and Quantitative Data
This compound has demonstrated inhibitory activity against a range of kinases. The following table summarizes the available quantitative data for its inhibitory potency, primarily represented by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| VEGFR-2 | <400 | Not specified | |
| TRK-A | <400 | Not specified | |
| FLT3 | <400 | Not specified | |
| FLT3-ITD | 200-400 | Not specified | |
| FLT3 D835Y | 200-400 | Not specified | |
| Wild-type FLT3 | Low micromolar | Not specified |
An epimeric mixture of (R)-3-Hydroxy Midostaurin and this compound has also been shown to substantially inhibit the proliferation of various cell lines, with the following GI50 values (the concentration required to inhibit cell growth by 50%):
| Cell Line | Target | GI50 (nM) | Reference |
| Tel-PDGFRβ BaF3 | PDGFRβ | 63 | |
| KIT D816V BaF3 | KIT | 320 | |
| FLT3-ITD BaF3 | FLT3-ITD | 650 |
Signaling Pathways
The inhibitory action of this compound on key kinases disrupts several critical signaling pathways implicated in oncogenesis.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling through pathways such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
KIT Signaling Pathway
The KIT receptor tyrosine kinase is another important target. Mutations in the KIT gene, such as the D816V mutation, result in its constitutive activation and are a driving force in systemic mastocytosis. By inhibiting KIT, this compound can control the abnormal growth and accumulation of mast cells.
Caption: Inhibition of the KIT signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the IC50 value of a compound against a specific kinase.
Objective: To quantify the inhibitory potency of this compound against target kinases.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) at various concentrations
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the kinase, its specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (General Protocol)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
**
An In-Depth Technical Guide to (S)-3-Hydroxy Midostaurin (CAS Number: 945260-14-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy Midostaurin, also known by its code (S)-CGP52421, is a significant active metabolite of the multi-targeted kinase inhibitor, Midostaurin (Rydapt®). Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] this compound is formed in the liver via metabolism of the parent drug by the CYP3A4 enzyme.[2][3][4] As a pharmacologically active metabolite with a distinct pharmacokinetic profile, a thorough understanding of its biological activities and properties is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, pharmacokinetic properties, and relevant experimental methodologies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 945260-14-0 | MedChemExpress |
| Molecular Formula | C35H30N4O5 | MedChemExpress |
| Molecular Weight | 586.64 g/mol | MedChemExpress |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of multiple protein kinases.[2] Its mechanism of action is centered on its ability to block the catalytic activity of these kinases, thereby interfering with downstream signaling pathways that are often dysregulated in cancer.
Kinase Inhibition Profile
This compound exhibits inhibitory activity against a range of kinases. It has been reported to inhibit 13 kinases with IC50 values below 400 nM, including key targets in oncology such as VEGFR-2, TRK-A, and FLT3.[2] The epimeric mixture of (R)- and this compound has demonstrated inhibitory activity against FLT3 internal tandem duplication (ITD) and D835Y mutants, with IC50 values in the range of 200-400 nM.[2]
| Target Kinase/Cell Line | IC50/GI50 Value (nM) | Notes |
| VEGFR-2, TRK-A, FLT3, et al. (13 kinases) | < 400 | For this compound[2] |
| FLT3-ITD mutant | 200-400 | For the epimeric mixture of (R)- and this compound[2] |
| FLT3-D835Y mutant | 200-400 | For the epimeric mixture of (R)- and this compound[2] |
| Tel-PDGFRβ (BaF3 cells) | 63 | GI50 for the epimeric mixture of (R)- and this compound[2] |
| KIT D816V (BaF3 cells) | 320 | GI50 for the epimeric mixture of (R)- and this compound[2] |
| FLT3-ITD (BaF3 cells) | 650 | GI50 for the epimeric mixture of (R)- and this compound[2] |
FLT3 Signaling Pathway
A primary target of Midostaurin and its active metabolites is the FMS-like tyrosine kinase 3 (FLT3).[5] Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways. This compound, by inhibiting FLT3, blocks these downstream signals. The key pathways affected include the STAT5, RAS/MEK/ERK, and PI3K/AKT pathways.[5][6]
FLT3 signaling pathway inhibited by this compound.
Pharmacokinetics
This compound (CGP52421) is one of the two major active metabolites of Midostaurin, the other being CGP62221.[3][4] It exhibits a significantly different pharmacokinetic profile compared to the parent drug.
| Parameter | Midostaurin | This compound (CGP52421) | CGP62221 | Source |
| Terminal Half-Life (t½) | ~21 hours | ~482 hours | ~32 hours | [3] |
| Metabolism | Primarily by CYP3A4 | Formed by CYP3A4 | Formed by CYP3A4 | [2][3][4] |
| Accumulation | Reaches steady state in ~28 days with an initial peak | Accumulates continuously over time | Similar pattern to Midostaurin | [7] |
| Relative Plasma Exposure (AUC) | ~22% | ~38% | ~28% | [2] |
| Protein Binding | >99.8% | >99.8% | >99.8% | [2] |
The long half-life and accumulation of this compound suggest that it may contribute significantly to the overall therapeutic effect and potential side effects of Midostaurin treatment, particularly with chronic administration.
General experimental workflow for characterizing this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
FLT3 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the diluted compound or vehicle control (DMSO).
-
Add the FLT3 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells, particularly those dependent on FLT3 signaling (e.g., Ba/F3 cells expressing FLT3-ITD).
Materials:
-
Ba/F3-FLT3-ITD cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed Ba/F3-FLT3-ITD cells in a 96-well plate at a predetermined density.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of FLT3 Signaling
Objective: To determine if this compound inhibits the phosphorylation of FLT3 and its downstream targets like STAT5 in cells.
Materials:
-
Ba/F3-FLT3-ITD cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat Ba/F3-FLT3-ITD cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Synthesis and Analysis
For analytical purposes, the quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A chiral separation method, such as chiral HPLC, would be necessary to distinguish the (S)-enantiomer from the (R)-enantiomer. The development of such a method would involve screening different chiral stationary phases and mobile phase compositions to achieve optimal separation.
Conclusion
This compound is a clinically relevant and potent active metabolite of Midostaurin. Its distinct pharmacokinetic profile, characterized by a long half-life and significant accumulation, underscores its importance in the overall pharmacological effect of the parent drug. As a multi-targeted kinase inhibitor, particularly of FLT3, it plays a crucial role in the therapeutic efficacy observed in AML. Further research into the specific activities and potential off-target effects of this compound is warranted to fully understand its contribution to the clinical profile of Midostaurin and to inform the development of next-generation kinase inhibitors. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important compound.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (S)-3-Hydroxy Midostaurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is a major and pharmacologically active human metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] Formed primarily through hydroxylation by the CYP3A4 enzyme, this compound exists as one of two epimers and contributes significantly to the overall clinical activity of the parent drug.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, pharmacokinetics, and in vitro efficacy.
Mechanism of Action
This compound is a potent inhibitor of multiple protein kinases implicated in cancer pathogenesis.[1] Its primary mechanism of action involves competing with ATP for binding to the catalytic domain of these kinases, thereby inhibiting their downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3]
Kinase Inhibition Profile
This compound exhibits inhibitory activity against a range of kinases, with notable potency against FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are key drivers in certain types of AML.
| Kinase Target | IC50 (nM) |
| FLT3-ITD | 200-400 |
| FLT3-D835Y | 200-400 |
| VEGFR-2 | <400 |
| TRK-A | <400 |
| (Data synthesized from multiple sources)[1] |
Signaling Pathway Inhibition
By inhibiting key kinases such as FLT3 and KIT, this compound effectively downregulates critical downstream signaling pathways, including the STAT5 and PI3K/Akt pathways, which are often constitutively activated in hematological malignancies.[5][6] This inhibition leads to the suppression of leukemic cell growth and the induction of apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a remarkably long half-life compared to its parent compound, Midostaurin.
| Parameter | Value |
| Terminal Half-life (t½) | ~482 hours[7] |
| Time to Steady State | ~28 days[8] |
| Metabolism | Primarily via CYP3A4[1][4] |
| Excretion | Predominantly fecal[9] |
Preclinical Efficacy
The in vitro anti-proliferative activity of this compound has been evaluated in various hematological cancer cell lines.
In Vitro Cell Proliferation
This compound demonstrates potent growth-inhibitory effects against cell lines harboring activating mutations in FLT3 and KIT.
| Cell Line | Genotype | GI50 (nM) |
| Ba/F3 | Tel-PDGFRβ | 63 |
| Ba/F3 | KIT D816V | 320 |
| Ba/F3 | FLT3-ITD | 650 |
| (Data for the epimeric mixture of (R)- and this compound)[1] |
Experimental Protocols
The following sections detail the generalized methodologies for key preclinical assays used to characterize this compound.
In Vitro Kinase Assay (VEGFR-2)
This assay measures the ability of this compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.
Methodology:
-
Reagent Preparation: Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP are prepared in a kinase assay buffer.[1][7][10]
-
Compound Addition: Serial dilutions of this compound are added to the wells of a 96-well plate. Control wells receive a vehicle (e.g., DMSO).[7]
-
Kinase Reaction: The kinase reaction is initiated by adding the VEGFR-2 enzyme and the peptide substrate to the wells. The reaction is started by the addition of ATP.[1]
-
Incubation: The plate is incubated at 30°C to allow for the phosphorylation of the substrate by the kinase.[1]
-
Detection: A detection reagent, such as Kinase-Glo® Max, is added to the wells. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.[1][7]
-
Data Analysis: The luminescence is measured using a microplate reader, and the data is used to calculate the IC50 value of this compound.[1]
Cell Proliferation Assay (Ba/F3 FLT3-ITD)
This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on a specific kinase for their growth and survival.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express the FLT3-ITD mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[4][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10³ cells per well.[4]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 48-72 hours.[4][12]
-
Viability Measurement: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Luminescence is measured, and the results are used to calculate the GI50 (concentration for 50% growth inhibition).[1]
Western Blot Analysis for STAT5 Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins, such as STAT5, following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Cancer cells (e.g., those expressing FLT3-ITD) are treated with this compound for a specified time. The cells are then lysed to extract total protein.[6][13]
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[6][13][14]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-STAT5 band relative to the total STAT5 band is quantified to determine the effect of the compound on STAT5 phosphorylation.[13]
Toxicology and Safety Pharmacology
Specific preclinical toxicology and safety pharmacology studies for this compound are not extensively reported in the public domain. The safety profile of the parent drug, Midostaurin, is considered relevant. In animal studies, Midostaurin has been associated with adverse effects in various organs, including the heart, lungs, and gastrointestinal tract.[2] It is also noted to have the potential for embryofetal toxicity.[2] Safety pharmacology studies with Midostaurin have shown dose-related decreases in mean arterial pressure and heart rate.[2]
Conclusion
This compound is a major, long-acting, and potent metabolite of Midostaurin that significantly contributes to the parent drug's clinical efficacy. Its robust inhibition of key oncogenic kinases, such as FLT3, and the subsequent blockade of downstream signaling pathways translate to potent anti-proliferative effects in preclinical models of hematological malignancies. While specific toxicology data for the metabolite are limited, the established safety profile of Midostaurin provides a basis for understanding its potential liabilities. Further investigation into the unique pharmacological properties of this compound may offer opportunities for the development of new therapeutic strategies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. thermofisher.com [thermofisher.com]
- 10. amsbio.com [amsbio.com]
- 11. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of (S)-3-Hydroxy Midostaurin (CGP52421)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Midostaurin, a multi-targeted kinase inhibitor, undergoes extensive metabolism to form two primary active metabolites: CGP62221 (O-demethylated) and CGP52421 ((S)-3-Hydroxy Midostaurin). This technical guide focuses on the pharmacokinetics (PK) and bioavailability of CGP52421, a significant contributor to the overall activity and safety profile of Midostaurin. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative PK parameters in tabular format, details relevant experimental protocols, and provides visual diagrams of metabolic and signaling pathways.
Introduction to this compound (CGP52421)
This compound, referred to as CGP52421, is the mono-hydroxylated active metabolite of Midostaurin.[1] Following oral administration of Midostaurin, CGP52421 concentrations accumulate steadily, reaching a stable state by the fourth week of dosing.[1][2] It is a major circulating component, accounting for approximately 38% of the total circulating radioactivity and 32.7% of the major components in plasma after a single dose of radiolabeled Midostaurin.[1][3] While its potency in inhibiting cancer cell growth is lower than the parent drug, it retains significant activity against certain kinase targets and plays a crucial role in the overall therapeutic effect, particularly in suppressing mediator-related symptoms in conditions like systemic mastocytosis.[4][5]
Pharmacokinetics of this compound (CGP52421)
Absorption and Formation
CGP52421 is not administered directly but is formed via the metabolism of orally administered Midostaurin. Midostaurin itself is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of 1 to 3 hours in a fasted state.[1] The presence of food impacts the absorption of the parent drug; a standard meal can increase the Area Under the Curve (AUC) by 22%, while a high-fat meal can increase it by 59%.[1][6]
Following multiple oral doses of Midostaurin, plasma concentrations of CGP52421 increase continuously and stabilize after approximately 28 days.[2][7] At steady state, the mean trough plasma concentrations of CGP52421 can be approximately 5 to 14 times higher than that of the parent drug, Midostaurin.[2][8]
Distribution
Like its parent compound, CGP52421 is highly bound to plasma proteins, with a binding percentage greater than 99.8%.[3][9] Midostaurin and its metabolites predominantly bind to α1-acid glycoprotein.[9]
Metabolism and Elimination
Midostaurin is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to form CGP52421 through mono-hydroxylation and CGP62221 through O-demethylation.[1][3][9] CGP52421 itself has a remarkably long elimination half-life. The primary route of elimination for Midostaurin and its metabolites is through fecal excretion, which accounts for 95% of a recovered dose, with 91% being metabolites.[1] Renal elimination is a minor pathway, accounting for only 5% of the recovered dose.[1]
A key characteristic of Midostaurin's pharmacokinetics is its time-dependent nature, which is attributed to the auto-induction of its own metabolism, particularly the formation of CGP52421.[10] This induction of CYP3A4 can lead to a 2.1 to 2.5-fold increase in the total clearance of Midostaurin after 28 days of dosing.[9][10]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound (CGP52421) and its parent drug, Midostaurin.
Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers (50 mg Midostaurin)
| Parameter | Midostaurin | CGP52421 | CGP62221 |
| Cmax (ng/mL) | 1240 | 328 | 562 |
| Tmax (hours) | 1.7 | 3.3 | 3.2 |
| AUC (% of total radioactivity) | 22% ± 5% | 38% ± 7% | 28% ± 3% |
| Half-life (t½) (hours) | 21 (19% CV) | 482 (25% CV) | 32 (31% CV) |
| Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review.[1][11] |
Table 2: Elimination and Metabolism Parameters
| Parameter | Value / Description |
| Metabolizing Enzyme | CYP3A4[1][3] |
| Route of Excretion | 95% Fecal (91% as metabolites), 5% Urine[1] |
| Plasma Protein Binding | >99.8%[3][9] |
| Clearance (Initial formation) | 0.501 L/h for CGP52421 formation[9][10] |
| Relative Potency (FLT3 assay) | Midostaurin (1) : CGP62221 (1.4) : CGP52421 (0.1)[2] |
Experimental Protocols
Human Absorption, Metabolism, and Excretion (AME) Study
A representative AME study involves the administration of a single oral dose of radiolabeled ([14C]) Midostaurin to healthy subjects to trace the drug's fate in the body.[3]
Methodology:
-
Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent.
-
Dosing: Subjects receive a single oral 50 mg dose of [14C] Midostaurin, typically in a microemulsion formulation to optimize absorption.[3]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals over a period sufficient to capture the majority of the drug's elimination (e.g., up to 144 hours or longer, given the long half-lives).[11]
-
Sample Analysis:
-
Total radioactivity in all matrices is measured using liquid scintillation counting.
-
Plasma concentrations of Midostaurin and its metabolites (CGP52421 and CGP62221) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][12]
-
Metabolite profiling in plasma, urine, and feces is conducted using LC-MS/MS to identify and quantify metabolic products.[13]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.[11]
In Vitro Kinase Assays
To determine the relative potency of Midostaurin and its metabolites, cellular assays are employed.
Methodology:
-
Cell Lines: Ba/F3 cell lines engineered to express specific kinase mutations (e.g., FLT3-ITD) are commonly used.[5]
-
Treatment: Cells are incubated with varying concentrations of Midostaurin, CGP52421, and CGP62221.
-
Activity Measurement: The inhibitory effect is measured by assessing cell proliferation (e.g., using a colorimetric assay like MTT) or by measuring the phosphorylation status of the target kinase (e.g., via Western blot).[14]
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated to compare the potency of the compounds.[5]
Visualizations: Pathways and Workflows
Midostaurin Metabolism Pathway
Caption: Metabolic conversion of Midostaurin by CYP3A4.
Pharmacokinetic Study Experimental Workflow
Caption: Typical workflow for a clinical pharmacokinetic study.
Kinase Inhibition Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. drugs.com [drugs.com]
- 8. ascopubs.org [ascopubs.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
Methodological & Application
Application Note: Quantification of (S)-3-Hydroxy Midostaurin in Human Plasma by LC/MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the quantitative analysis of (S)-3-Hydroxy Midostaurin (a major metabolite of Midostaurin, also known as CGP52421) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. It targets several key signaling pathways involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase (KIT). Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and CGP52421.[1] CGP52421, or 3-Hydroxy Midostaurin, exists as a mixture of (R) and (S) epimers. This compound is a significant circulating metabolite and contributes to the overall therapeutic effect of the parent drug. Therefore, its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and pharmacodynamics of Midostaurin.
This application note provides a detailed protocol for the extraction and quantification of total 3-Hydroxy Midostaurin (CGP52421), including the (S)-isomer, in human plasma using LC/MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ammonium formate (LC/MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well plates (optional, for high-throughput processing)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.
-
Spiking: Spike the calibration and QC working solutions into blank human plasma to achieve the desired final concentrations. The final concentration of the IS should be constant across all samples.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC/MS/MS system.
LC/MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 1 |
| Collision Gas | Nitrogen |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (CGP52421) | 587.3 | 364.2 |
| This compound-d6 (IS) | 593.3 | 364.2 |
Note: The precursor ion for CGP52421 corresponds to [M+H]+. The exact m/z values may need to be optimized on the specific instrument used.
Data Presentation
The method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 2: Calibration Curve for this compound
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 500 | 6.280 |
| 1000 | 12.510 |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 5.2 | 9.8 | 6.1 |
| Low QC | 3 | 6.2 | -3.5 | 7.5 | -2.8 |
| Mid QC | 75 | 4.5 | 1.8 | 5.1 | 2.5 |
| High QC | 750 | 3.8 | -1.1 | 4.2 | -0.5 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Mandatory Visualization
Signaling Pathway
References
Application Notes and Protocols: (S)-3-Hydroxy Midostaurin in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy Midostaurin, also known as (S)-CGP52421, is an active metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2] Formed primarily through metabolism by the hepatic enzyme CYP3A4, this compound itself exhibits potent kinase inhibitory activity and is considered to contribute to the overall therapeutic effect of the parent drug.[1][3] These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and data presented for easy interpretation.
Mechanism of Action
This compound, much like its parent compound, is a potent inhibitor of multiple protein kinases. Its primary mechanism of action involves competing with ATP for the binding site on the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[4][5] Key targets include wild-type and mutated forms of FLT3, Protein Kinase C (PKC), and other receptor tyrosine kinases implicated in AML pathogenesis.[1][6]
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| FLT3 (ITD mutant) | 200-400 | Potent activity against internal tandem duplication mutants. |
| FLT3 (D835Y mutant) | 200-400 | Effective against tyrosine kinase domain mutations. |
| FLT3 (Wild-Type) | Low micromolar | Lower activity against the wild-type enzyme compared to mutants. |
| VEGFR-2 | <400 | Inhibition of vascular endothelial growth factor receptor 2. |
| TRK-A | <400 | Inhibition of tropomyosin receptor kinase A. |
| Other Kinases | <400 (for 13 kinases) | Broad-spectrum inhibitory activity. |
Data compiled from multiple sources.[1][6]
Table 2: Cellular Activity of an Epimeric Mixture of (R)- and this compound
| Cell Line | Target | GI50 (nM) |
| BaF3 | Tel-PDGFRβ | 63 |
| BaF3 | KIT D816V | 320 |
| BaF3 | FLT3-ITD | 650 |
Data for the epimeric mixture of (R)- and this compound.[1][6]
Signaling Pathways and Experimental Workflows
Caption: FLT3 Signaling Pathway Inhibition by this compound.
Caption: In Vitro Evaluation Workflow for this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (FLT3 Autophosphorylation)
This protocol is adapted for an electrochemiluminescence-based assay to measure the inhibition of FLT3 autophosphorylation.
Materials:
-
This compound
-
Recombinant human FLT3 protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Anti-phosphotyrosine antibody labeled with an electrochemiluminescent reporter (e.g., SULFO-TAG)
-
96-well carbon electrode plates
-
Plate reader capable of electrochemiluminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add 10 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of recombinant FLT3 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Transfer 50 µL of the reaction mixture to a 96-well carbon electrode plate pre-coated with a capture antibody against FLT3.
-
Incubate for 60 minutes at room temperature to allow for protein capture.
-
Wash the plate three times with a suitable wash buffer.
-
Add 50 µL of the SULFO-TAG labeled anti-phosphotyrosine antibody and incubate for 30 minutes.
-
Wash the plate three times.
-
Add 150 µL of read buffer to each well and read the plate on an electrochemiluminescence detector.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of AML cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
This compound
-
AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
This compound
-
AML cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a biologically active metabolite of Midostaurin that demonstrates significant potential in the context of drug discovery for AML and other malignancies driven by aberrant kinase signaling. Its potent inhibition of key oncogenic drivers, particularly FLT3, makes it a valuable tool for researchers. The protocols provided herein offer a framework for the in vitro characterization of this and similar compounds, facilitating the identification and development of novel targeted therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential as a standalone agent or in combination with other anti-cancer drugs.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (S)-3-Hydroxy Midostaurin Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with (S)-3-Hydroxy Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Midostaurin?
A1: this compound, also known as CGP52421, is one of the two major and pharmacologically active metabolites of Midostaurin (PKC412).[1][2][3] Midostaurin is metabolized in the liver primarily by the CYP3A4 enzyme into this compound (via hydroxylation) and another metabolite, CGP62221 (via O-demethylation).[2][3] Both metabolites contribute to the overall therapeutic effect of Midostaurin.
Q2: What is the primary mechanism of action of this compound?
A2: Similar to its parent compound, this compound is a multi-targeted kinase inhibitor. It exerts its effects by inhibiting the activity of several protein kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[1][4][5] By blocking these kinases, it disrupts signaling pathways crucial for cancer cell proliferation and survival.[1]
Q3: What are the key differences in activity between this compound and Midostaurin?
A3: While both compounds target a similar range of kinases, there are some differences in their potency. This compound is equipotent to Midostaurin in inhibiting FLT3 kinase.[1][2] However, it is reported to be 2-4 times less potent in inhibiting Protein Kinase C (PKC) and cancer cell growth in some assays.[2]
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
Possible Causes and Solutions:
-
Batch-to-Batch Variability:
-
Problem: Different batches of this compound may have slight variations in purity or the presence of enantiomeric impurities, leading to altered IC50 values.
-
Solution: Whenever possible, use the same batch of the compound for a series of related experiments. If a new batch is introduced, perform a bridging study to compare its activity with the previous batch. Always obtain a certificate of analysis for each batch to verify purity.
-
-
Assay Conditions:
-
Problem: Variations in ATP concentration, enzyme concentration, substrate concentration, incubation time, and buffer composition (e.g., pH) can significantly impact IC50 values.
-
Solution: Standardize and meticulously document all assay parameters. Ensure the ATP concentration is kept consistent, ideally near the Km value for the specific kinase. Optimize enzyme and substrate concentrations to be in the linear range of the assay. Maintain a consistent buffer system and pH throughout all experiments.
-
-
Solubility Issues:
-
Problem: this compound precipitating out of the assay buffer will lead to an underestimation of the true IC50 value.
-
Solution: Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. Visually inspect for any precipitation. If solubility is a concern, consider using a buffer containing a small amount of a non-ionic detergent like Tween-20, but validate that it does not interfere with the assay.
-
Issue 2: High Variability in Cell-Based Assays (e.g., MTT, XTT)
Possible Causes and Solutions:
-
Cell Seeding Density and Health:
-
Problem: Inconsistent cell numbers per well and poor cell viability at the start of the experiment are major sources of variability.
-
Solution: Ensure a single-cell suspension before seeding and use a consistent seeding density. Allow cells to adhere and enter logarithmic growth phase before adding the compound. Regularly check cell morphology and viability.
-
-
Compound Precipitation in Media:
-
Problem: The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media, especially at higher concentrations.
-
Solution: Prepare serial dilutions of the compound in culture medium immediately before use. Mix thoroughly by gentle vortexing or inversion. Visually inspect for any signs of precipitation. The final DMSO concentration should be kept at a minimum (e.g., ≤0.5%) and be consistent across all treatments, including the vehicle control.
-
-
Serum Protein Binding:
-
Problem: this compound, like Midostaurin, is highly protein-bound (>99.8%).[6] Serum proteins in the culture medium can bind to the compound, reducing its free concentration and apparent potency.
-
Solution: For initial characterization, consider performing experiments in serum-free or low-serum conditions for a short duration. If serum is required, maintain a consistent serum concentration across all experiments to ensure comparability of results. Be aware that IC50 values obtained in the presence of serum will likely be higher than those from biochemical assays.
-
-
Incubation Time:
-
Problem: The duration of compound exposure can significantly affect the outcome of cell viability assays.
-
Solution: Optimize and standardize the incubation time based on the cell line's doubling time and the expected mechanism of action of the compound.
-
Issue 3: Unexpected Off-Target Effects
Possible Causes and Solutions:
-
Multi-Kinase Inhibition Profile:
-
Problem: this compound is a multi-targeted inhibitor and can affect signaling pathways other than the primary target of interest.
-
Solution: Be aware of the known kinase inhibition profile of this compound (see Table 1). When interpreting results, consider the potential involvement of other inhibited kinases. Use more specific inhibitors as controls where possible to dissect the contribution of different pathways.
-
-
Metabolism in Cell Culture:
-
Problem: Some cell lines may have metabolic activity (e.g., CYP enzymes) that could alter the compound over the course of the experiment.
-
Solution: While less common in in vitro cultures than in vivo, this can be a confounding factor. If suspected, LC-MS/MS analysis of the cell culture supernatant could be used to assess the stability of the compound.
-
Data Presentation
Table 1: Comparative Kinase Inhibition Profile of Midostaurin and its Metabolites
| Kinase Target | Midostaurin IC50 (nM) | This compound (CGP52421) IC50 (nM) | CGP62221 IC50 (nM) | Reference(s) |
| FLT3 (Wild Type) | ~30 | Low micromolar range | N/A | [2] |
| FLT3-ITD | <10 | 200-400 | N/A | [2][4] |
| FLT3-D835Y | <10 | 200-400 | N/A | [2][4] |
| KIT D816V | ~80 | ~320 (as epimeric mixture) | N/A | [4] |
| PKCα | ~22 | 2-4 times less potent than Midostaurin | Comparable to Midostaurin | [2] |
| SYK | 20.8 | N/A | N/A | [7][8] |
| VEGFR-2 | ~86 | <400 | N/A | [1][4] |
| PDGFRβ | ~80 | ~63 (as epimeric mixture) | N/A | [4] |
N/A: Data not available in the searched sources.
Table 2: Pharmacokinetic Properties of Midostaurin and its Metabolites
| Parameter | Midostaurin | This compound (CGP52421) | CGP62221 | Reference(s) |
| Terminal Half-life | ~21 hours | ~482 hours | ~32 hours | [6][9] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (fasting) | Slower, steady increase | Similar to Midostaurin | [6][9] |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [6] |
| Primary Metabolism | CYP3A4 | Further metabolized by CYP3A4 | Further metabolized by CYP3A4 | [6][10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (General Protocol)
This is a general protocol that should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare ATP solution at a concentration that is twice the desired final concentration (ideally at the Km for the kinase).
-
Prepare the substrate at a concentration that is twice the desired final concentration.
-
Prepare the recombinant kinase at a concentration that is twice the desired final concentration.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the kinase assay buffer.
-
Add 25 µL of the diluted compound or vehicle (assay buffer with the same final DMSO concentration) to the wells.
-
Add 25 µL of the 2x substrate and 2x ATP solution mixture to each well.
-
Initiate the reaction by adding 50 µL of the 2x kinase solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays, or a solution to terminate enzymatic activity).
-
Detect kinase activity using a suitable method (e.g., radiometric assay with [γ-32P]ATP, fluorescence-based assay, or luminescence-based assay like ADP-Glo).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizations
Caption: Inhibition of key signaling pathways by this compound.
References
- 1. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Hydroxy Midostaurin Resistance in AML
Welcome to the technical support resource for researchers investigating resistance mechanisms to (S)-3-Hydroxy Midostaurin and its parent compound, Midostaurin, in Acute Myeloid Leukemia (AML). This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Midostaurin and its metabolites in FLT3-mutated AML?
Resistance mechanisms are broadly categorized into on-target and off-target alterations.
-
On-Target Resistance: This involves genetic changes to the FLT3 receptor itself. The most common are secondary point mutations within the tyrosine kinase domain (TKD), such as the D835Y mutation, which lock the kinase in an active conformation that is less susceptible to Type II inhibitors like Midostaurin.[1][2] Another critical mutation is the "gatekeeper" F691L mutation, which can confer broad resistance to many FLT3 inhibitors.[2][3]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling. Key bypass pathways include the upregulation and activation of other kinases like AXL, mutations in downstream signaling molecules like NRAS, and persistent activation of the PI3K/AKT/mTOR and JAK/STAT pathways.[1][4][5][6]
Q2: What is the role of the bone marrow microenvironment in mediating resistance?
The bone marrow microenvironment provides a protective niche for AML cells, promoting resistance through several mechanisms:[5][7]
-
Stromal Cell Secretion: Bone marrow stromal cells secrete growth factors like Fibroblast Growth Factor 2 (FGF2) and the FLT3 Ligand (FL), which can reactivate signaling pathways despite the presence of an inhibitor.[1][8]
-
CXCL12/CXCR4 Axis: The interaction between CXCL12, secreted by stromal cells, and the CXCR4 receptor on AML cells activates pro-survival and anti-apoptotic signals.[1][4]
-
Metabolic Inactivation: Stromal cells can express high levels of the enzyme CYP3A4, which is known to metabolize and potentially inactivate FLT3 inhibitors, reducing their local effective concentration.[1][4]
Q3: How do PIM kinases and AXL activation contribute to resistance?
Both PIM and AXL kinases are significant drivers of off-target resistance.
-
PIM Kinases: These are downstream effectors of STAT5 signaling. Their upregulation enhances cell proliferation and survival, diminishing the apoptotic effects of FLT3 inhibitors.[1][4]
-
AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL, often triggered by its ligand GAS6, provides an alternative survival pathway by stimulating downstream cascades like PI3K/AKT and RAS/MAPK, thereby compensating for the inhibition of FLT3.[4][8]
Troubleshooting Experimental Issues
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in cell viability assays. Several factors can contribute:
-
Cell Seeding Density and Viability: Ensure precise and consistent cell counts for seeding. A hemocytometer with Trypan Blue staining should be used before each experiment to ensure high initial viability. Inconsistent starting cell numbers will lead to variable results.[9]
-
Assay Incubation Time: IC50 values are highly dependent on the drug treatment duration and the cell line's growth rate. Longer incubation times may lead to lower IC50 values. Standardize the incubation period (e.g., 48 or 72 hours) for all comparative experiments.[10][11]
-
Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the drug and media components, affecting cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[12]
-
Data Normalization: Raw absorbance or luminescence values will naturally vary between plates and experiments. Always include untreated control wells on every plate and normalize your data as a percentage of the control for that specific plate.[9]
-
Compound Stability: Ensure the drug stock is stored correctly and that working dilutions are freshly prepared for each experiment to avoid degradation.
Q2: My Western blot shows no decrease in phosphorylated FLT3 (p-FLT3) after drug treatment in a supposedly sensitive cell line. What went wrong?
-
Time Point of Lysis: The inhibition of FLT3 phosphorylation is often a rapid event. You may be lysing the cells too late. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition.
-
Drug Concentration: Verify the concentration of your compound. An error in dilution calculations or compound degradation could result in a sub-optimal concentration being used.
-
Antibody Quality: Ensure your primary antibodies for both total FLT3 and p-FLT3 are validated and working correctly. Include positive controls, such as lysates from untreated FLT3-ITD positive cells (e.g., MV4-11), and negative controls.[13][14]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-Actin) to confirm that equal amounts of protein were loaded for each sample.
Q3: In my Annexin V/PI flow cytometry assay, I see high levels of cell death in my untreated control group. How can I fix this?
-
Cell Handling: AML cell lines can be sensitive to excessive centrifugation or vigorous pipetting. Handle cells gently during washing and staining steps.
-
Culture Health: Do not use cells from a culture that is overgrown or has low viability to begin with. Ensure you are starting with a healthy, log-phase growth culture.
-
Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your specific cell line. Too high a concentration can sometimes induce toxicity.
-
Incubation Time: Do not incubate cells in the Annexin V binding buffer for extended periods. Analyze samples on the flow cytometer as soon as possible after staining is complete, ideally within one hour.[15]
Data Presentation
Table 1: Summary of Key Resistance Mechanisms to Midostaurin/(S)-3-Hydroxy Midostaurin in AML
| Category | Mechanism | Description | Key Molecules Involved |
| On-Target | Secondary FLT3 Mutations | Mutations in the FLT3 kinase domain reduce drug binding and efficacy. | FLT3 (D835Y, F691L)[1][2] |
| Off-Target | Bypass Signaling Activation | Upregulation of parallel signaling pathways that promote survival and proliferation, bypassing the need for FLT3 signaling. | AXL, NRAS, PIM-1[1][4][6] |
| Off-Target | Downstream Pathway Reactivation | Constitutive activation of signaling cascades downstream of FLT3. | PI3K/AKT/mTOR, JAK/STAT, RAS/MAPK[4][5] |
| Microenvironment | Stroma-Mediated Protection | Secretion of protective factors by bone marrow stromal cells. | FLT3-Ligand, FGF2, CXCL12[1][8] |
| Microenvironment | Metabolic Drug Inactivation | Increased metabolism of the inhibitor by stromal cell enzymes. | CYP3A4[1][4] |
| Apoptosis Regulation | Upregulation of Anti-Apoptotic Proteins | Increased expression of proteins that block programmed cell death. | Mcl-1, BCL2[16][17] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation | eLife [elifesciences.org]
- 8. Frontiers | Developments and challenges of FLT3 inhibitors in acute myeloid leukemia [frontiersin.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Hydroxy Midostaurin Preclinical Toxicology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicity of (S)-3-Hydroxy Midostaurin (also known as CGP52421) in preclinical models. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Preclinical toxicology data specifically for this compound is limited. Much of the information presented here is extrapolated from studies on its parent compound, midostaurin, and other multi-kinase inhibitors with similar target profiles. Researchers should exercise caution and design studies to carefully assess the specific toxicities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its preclinical toxicity a concern?
This compound (CGP52421) is one of the two major active metabolites of midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis.[1] Since metabolites can contribute to both the efficacy and toxicity of a drug, understanding the specific dose-limiting toxicities of this compound is crucial for a comprehensive preclinical safety assessment.
Q2: Is there specific dose-limiting toxicity data available for this compound in preclinical models?
Q3: What are the known kinase targets of this compound?
This compound is a potent inhibitor of several kinases, with IC50 values under 400 nM for targets including VEGFR-2, TRK-A, and FLT3.[3] Its inhibitory activity against FLT3 is considered a key component of its anti-leukemic potential.
Q4: Based on its kinase targets, what are the potential dose-limiting toxicities to monitor in preclinical studies?
Given its inhibition of key signaling pathways, researchers should be vigilant for toxicities commonly associated with multi-kinase inhibitors targeting VEGFR, FLT3, and downstream pathways. These may include:
-
Cardiovascular Toxicities: Due to VEGFR-2 inhibition, effects such as hypertension, QT prolongation, and decreased left ventricular ejection fraction are potential concerns.[4]
-
Gastrointestinal Toxicities: Diarrhea, nausea, and vomiting are common side effects of kinase inhibitors.[5]
-
Hematological Toxicities: Inhibition of pathways involved in hematopoiesis (e.g., FLT3, KIT) could lead to myelosuppression.
-
Hepatotoxicity: Liver injury is a known adverse effect of some kinase inhibitors that target the PI3K/AKT pathway.[6]
-
Dermatological Toxicities: Rashes and hand-foot skin reactions are frequently observed with VEGFR inhibitors.[7]
Q5: How does the activity of this compound compare to midostaurin and the other major metabolite, CGP62221?
While this compound inhibits key kinases, some in vitro studies suggest it is a weaker inhibitor of mast cell proliferation compared to midostaurin and CGP62221.[8][9] This could imply a different toxicity profile, but this requires confirmation through in vivo studies.
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during preclinical toxicity studies of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected mortality at predicted "safe" doses | High sensitivity of the preclinical model to off-target effects. Formulation or vehicle-related toxicity. | 1. Conduct a dose-range-finding study with a wider dose range. 2. Evaluate the toxicity of the vehicle alone. 3. Consider a different animal strain or species that may have a different metabolic profile. |
| Significant weight loss or reduced food intake | Gastrointestinal toxicity. Systemic toxicity affecting overall health. | 1. Monitor food and water consumption daily. 2. Consider dose reduction or a less frequent dosing schedule. 3. Administer supportive care (e.g., hydration) as per institutional guidelines. 4. Perform histopathological analysis of the GI tract. |
| Cardiovascular abnormalities (e.g., changes in ECG, blood pressure) | Inhibition of VEGFR-2 or other kinases crucial for cardiovascular homeostasis. | 1. Implement regular cardiovascular monitoring (ECG, blood pressure). 2. Consider echocardiography to assess cardiac function. 3. Collect blood for analysis of cardiac biomarkers (e.g., troponins). |
| Elevated liver enzymes (ALT, AST) | Potential hepatotoxicity through inhibition of pathways like PI3K/AKT. | 1. Conduct regular blood chemistry analysis. 2. Perform histopathological examination of the liver at necropsy. 3. Investigate potential drug-drug interactions if other compounds are co-administered. |
| Skin lesions or hair loss | Dermatological toxicity associated with VEGFR inhibition. | 1. Perform regular and thorough clinical observations of the skin and fur. 2. Document and score any lesions according to a standardized scale. 3. Consider skin biopsies for histopathological analysis. |
Data Presentation
Table 1: Potential Dose-Limiting Toxicities of this compound Based on Kinase Inhibition Profile
| Target Kinase | Associated Potential Toxicities | Preclinical Models for Assessment | Key Assessment Parameters |
| VEGFR-2 | Hypertension, Thromboembolic events, Proteinuria, Dermatological toxicities (Hand-foot syndrome, rash)[5][7][10] | Rodent models (rats, mice) | Blood pressure monitoring, urinalysis, clinical skin observations, histopathology of skin and kidneys |
| FLT3 | Myelosuppression, Gastrointestinal toxicity[1] | Murine leukemia models, healthy rodents | Complete blood counts (CBC), bone marrow analysis, body weight, clinical observations (diarrhea, vomiting) |
| TRK-A | Neurological effects (less common with peripheral inhibitors) | Rodent models | Neurological function tests, histopathology of nervous tissue |
| Downstream Pathways (PI3K/AKT, STAT5, MAPK/ERK) | Hepatotoxicity, Metabolic dysregulation, Proliferation/survival of normal tissues[6][11][12] | Rodent models | Blood chemistry (liver enzymes), histopathology of liver and other organs, glucose monitoring |
Experimental Protocols
Protocol 1: Acute Dose-Range-Finding Toxicity Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old. Use both male and female animals.
-
Acclimatization: Acclimatize animals for at least 5 days before the study begins.
-
Grouping: Assign animals to several dose groups (e.g., 3-5 groups with 3-5 animals per sex per group) and a vehicle control group. Doses should be selected based on in vitro cytotoxicity data and information from the parent compound, midostaurin.
-
Compound Administration: Administer this compound via the intended clinical route (e.g., oral gavage). The compound should be appropriately formulated in a well-tolerated vehicle.
-
Clinical Observations: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose) and then daily for up to 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, especially in animals showing signs of toxicity.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Protocol 2: Repeat-Dose Sub-Acute Toxicity Study in Rodents
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping: Assign animals to at least three dose levels (low, mid, high) and a vehicle control group (typically 10 animals per sex per group). Doses should be based on the results of the acute toxicity study.
-
Compound Administration: Administer this compound daily for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Hematology and Clinical Chemistry: At baseline and at the end of the study.
-
Cardiovascular Monitoring (optional but recommended): ECG and blood pressure at selected intervals.
-
-
Terminal Procedures: At the end of the treatment period, euthanize a subset of animals from each group. The remaining animals may be kept for a recovery period (e.g., 14 days) to assess the reversibility of any toxic effects.
-
Pathology:
-
Organ Weights: Weigh major organs.
-
Gross Necropsy: Perform a detailed gross examination.
-
Histopathology: Collect a comprehensive set of tissues for microscopic examination.
-
-
Data Analysis: Analyze all data to characterize the dose-response relationship of any observed toxicities and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Caption: Workflow for Preclinical Toxicity Assessment.
Caption: Potential Toxicity Pathways of this compound.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toxicity of Cancer Therapy: What the Cardiologist Needs to Know about Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors directed against the vascular endothelial growth factor receptor (VEGFR) have distinct cutaneous toxicity profiles: a meta-analysis and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis for class side effects associated with PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of (S)-3-Hydroxy Midostaurin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sensitive detection of (S)-3-Hydroxy Midostaurin. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relation to CGP52421?
This compound is one of the two major active metabolites of Midostaurin, a multi-targeted kinase inhibitor.[1] It is formed in the liver through metabolism by the CYP3A4 enzyme.[2] The metabolite commonly referred to as CGP52421 is a mixture of two epimers: this compound and (R)-3-Hydroxy Midostaurin.[1]
Q2: What is the most common analytical method for the detection of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical method for the quantitative determination of Midostaurin and its metabolites, including the CGP52421 epimeric mixture, in biological matrices such as plasma and serum.[3][4] This method offers high sensitivity and selectivity.
Q3: Is it necessary to separate the (S) and (R) epimers of 3-Hydroxy Midostaurin?
Most reported bioanalytical methods quantify the epimeric mixture CGP52421 without chiral separation.[5] However, the two epimers can have different pharmacological activities. For instance, the epimeric mixture has been shown to be a weak inhibitor of mast cell proliferation compared to the parent drug.[6][7] For detailed pharmacokinetic or pharmacodynamic studies, chiral separation to quantify the individual (S) and (R) epimers may be necessary. This typically requires specialized chiral chromatography columns and method development.
Q4: What are the key considerations for sample collection and handling?
For the quantification of Midostaurin and its metabolites, venous blood is typically collected in heparinized tubes.[5] Plasma is then separated by centrifugation and should be immediately frozen and stored at -20°C or lower until analysis to ensure the stability of the analytes.[8] Repeated freeze-thaw cycles should be avoided.
Q5: What are the main biological targets of this compound?
The epimeric mixture CGP52421, which includes this compound, is known to inhibit several kinases. While it is a less potent inhibitor of KIT phosphorylation compared to Midostaurin, it effectively inhibits the IgE-receptor downstream target SYK.[6][7] It also shows inhibitory activity against FLT3-ITD, KIT D816V, and Tel-PDGFRβ.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / Low Signal Intensity | 1. Inefficient sample extraction. 2. Suboptimal mass spectrometer settings. 3. Analyte degradation. 4. Ion suppression from matrix components. | 1. Optimize the extraction method (e.g., try liquid-liquid extraction instead of protein precipitation). 2. Tune the mass spectrometer specifically for the m/z transition of 3-Hydroxy Midostaurin (587 → 364). Adjust collision energy and other parameters.[5] 3. Ensure proper sample handling and storage (frozen at -20°C or below).[8] 4. Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. Consider using a divert valve. |
| High Background Noise | 1. Contaminated LC system or mobile phase. 2. Matrix effects. 3. Improperly prepared blanks. | 1. Flush the LC system with an appropriate cleaning solution. Use fresh, high-purity solvents for the mobile phase. 2. Use a more selective sample preparation method like solid-phase extraction (SPE). 3. Ensure blank matrix is free of the analyte and internal standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace or flush the analytical column. Use a guard column to protect the main column. 2. Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. 3. Dissolve the final extract in a solvent that is similar in composition to the initial mobile phase. |
| Inconsistent Results / High Variability | 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instability of the analyte in the autosampler. 4. Variable instrument performance. | 1. Ensure consistent timing and technique for all sample preparation steps. 2. Calibrate pipettes regularly. 3. Check the stability of the processed samples at the autosampler temperature for the expected run time. 4. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance. |
| No Separation of (S) and (R) Epimers | 1. Use of a standard C18 or similar achiral column. | 1. Develop a new method using a chiral stationary phase (CSP) column. This will require screening of different chiral columns and mobile phases to achieve separation. |
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Midostaurin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Midostaurin | 571 | 348 | 33 | [5] |
| CGP62221 (O-desmethyl) | 557 | 348 | - | [5] |
| CGP52421 (epimeric mixture) | 587 | 364 | 25 | [5] |
| [13C6] Midostaurin (IS) | 577 | 348 | - | [5] |
| [13C6] CGP52421 (IS) | 593 | 364 | - | [5] |
Note: Data for CGP52421 represents the unresolved mixture of (S)- and (R)-3-Hydroxy Midostaurin.
Table 2: Performance of a Validated LC-MS/MS Assay for Midostaurin
| Parameter | Value | Reference |
| Matrix | Human Plasma | [4] |
| Calibration Range | 75 - 2500 ng/mL | [4] |
| Within-day Precision (%RSD) | 1.2 - 2.8% | [4] |
| Between-day Precision (%RSD) | 1.2 - 6.9% | [4] |
| Accuracy (β-expectation) | Within ±15% (±20% for LLQ) | [4] |
Note: This data is for the parent drug Midostaurin but provides an example of typical assay performance.
Experimental Protocols & Visualizations
Midostaurin Metabolism
Midostaurin is primarily metabolized by the hepatic enzyme CYP3A4 into two major active metabolites: CGP62221 (through O-demethylation) and CGP52421 (through hydroxylation).[2] CGP52421 is a mixture of the (S) and (R) epimers of 3-Hydroxy Midostaurin.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Strategies to mitigate cytotoxicity of (S)-3-Hydroxy Midostaurin
Introduction
(S)-3-Hydroxy Midostaurin is a minor active metabolite of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] It is formed in the liver by the CYP3A4 enzyme.[1] Like its parent compound, this compound is a potent inhibitor of several kinases, including FLT3, VEGFR-2, and TRK-A.[1] While research has focused extensively on the efficacy and toxicity of Midostaurin, specific strategies to mitigate the cytotoxicity of its individual metabolites are less well-documented. This guide provides troubleshooting advice and frequently asked questions based on the available data for Midostaurin and its metabolites, offering general strategies that may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound?
As a metabolite of Midostaurin, the cytotoxic effects of this compound are expected to be similar to those of the parent drug. Common side effects associated with Midostaurin, a FLT3 inhibitor, include nausea, vomiting, diarrhea, fever, headache, muscle or bone pain, and low blood counts.[2][3][4] In preclinical studies, a mixture of the (R) and (S) epimers of 3-Hydroxy Midostaurin was shown to inhibit the proliferation of specific cancer cell lines, including those with FLT3-ITD mutations.[1]
Q2: How can we reduce the general cytotoxicity observed during in vitro experiments with this compound?
Optimizing experimental conditions is crucial. Consider the following:
-
Dose-Response and Time-Course Studies: Perform careful dose-response and time-course experiments to determine the lowest effective concentration and the shortest exposure time needed to achieve the desired biological effect while minimizing off-target cytotoxicity.
-
Cell Line Selection: The sensitivity to kinase inhibitors can vary significantly between different cell lines. Using cell lines that are well-characterized and relevant to the research question is important.
-
Serum Concentration: The concentration of serum in the cell culture medium can influence the bioavailability and activity of the compound. Standardizing serum concentration across experiments is recommended.
Q3: Are there any known combination therapies that can mitigate the cytotoxicity of Midostaurin and its metabolites?
While specific data for this compound is limited, combination strategies for Midostaurin aim to enhance efficacy and potentially reduce toxicity by allowing for lower doses. For instance, combining Midostaurin with other agents is a standard approach in treating AML.[5][6] One study explored the combination of resveratrol with Midostaurin to overcome resistance, which could be a strategy to reduce the required therapeutic dose and thereby mitigate side effects.[7][8]
Q4: What is the mechanism of action of this compound that leads to cytotoxicity?
This compound, like Midostaurin, is a kinase inhibitor.[1] Its cytotoxic effects are primarily due to the inhibition of key signaling pathways involved in cell proliferation and survival. By inhibiting kinases such as FLT3, it can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling pathways.[9][10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High level of unexpected cell death in control (vehicle-treated) cells. | Vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is at a non-toxic level (typically ≤ 0.1%). Perform a vehicle-only toxicity test. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Inconsistent compound concentration.- Fluctuation in incubation conditions. | - Use cells within a defined passage number range.- Prepare fresh dilutions of the compound for each experiment.- Ensure consistent temperature, CO2, and humidity levels. |
| Difficulty in dissolving this compound. | Compound has low aqueous solubility. | - Use a suitable solvent like DMSO for initial stock solution.- Gentle warming and vortexing may aid dissolution.- For cell-based assays, ensure the final solvent concentration is non-toxic. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Signaling Pathway of FLT3 Inhibition
The diagram below illustrates the general mechanism of action for FLT3 inhibitors like Midostaurin and its active metabolites.
Caption: Inhibition of the FLT3 receptor by this compound.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines a typical workflow for evaluating the cytotoxic effects of a compound in a laboratory setting.
Caption: Workflow for in vitro cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FLT3 Inhibitors for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 3. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medindia.net [medindia.net]
- 7. Functional combination of resveratrol and midostaurin induces cytotoxicity to overcome acquired midostaurin resistance in FLT3-ITD expressing acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mastopedia.wordpress.com [mastopedia.wordpress.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: (S)-3-Hydroxy Midostaurin vs. Midostaurin in Kinase Inhibition
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the inhibitory profiles of a drug and its metabolites is critical for predicting efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase inhibition potency of the multi-kinase inhibitor Midostaurin and its major active metabolite, (S)-3-Hydroxy Midostaurin (CGP52421).
Midostaurin, a potent inhibitor of multiple receptor tyrosine kinases, is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 and this compound (CGP52421).[1] Notably, following chronic dosing, both of these metabolites can achieve steady-state plasma trough levels greater than the parent drug, highlighting the importance of their individual kinase inhibition profiles in the overall therapeutic effect of Midostaurin.[1]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Midostaurin and this compound against a panel of kinases, as determined by radiometric transphosphorylation assays. Lower IC50 values indicate greater potency.
| Kinase Target | Midostaurin IC50 (nM) | This compound (CGP52421) IC50 (nM) |
| FLT3 (ITD mutant) | ≤10[2] | 200-400[3] |
| FLT3 (D835Y mutant) | ≤10[2] | 200-400[3] |
| SYK | 20.8[4] | Potent Inhibition (IC50 not specified)[1] |
| TRKA | 50 | <400[3] |
| VEGFR2 | Potent Inhibition (IC50 not specified)[1] | <400[3] |
| KIT | Potent Inhibition (IC50 not specified)[1] | Potent Inhibition (IC50 not specified)[1] |
| IGF1R | Potent Inhibition (IC50 not specified)[1] | Potent Inhibition (IC50 not specified)[1] |
| LYN | Potent Inhibition (IC50 not specified)[1] | Potent Inhibition (IC50 not specified)[1] |
| PDPK1 | Potent Inhibition (IC50 not specified)[1] | Potent Inhibition (IC50 not specified)[1] |
| RET | Potent Inhibition (IC50 not specified)[1] | Potent Inhibition (IC50 not specified)[1] |
Note: "Potent Inhibition" indicates that the compound was identified as a potent inhibitor in the cited study, but a specific IC50 value was not provided in the available search results.
Experimental Protocols
The data presented in this guide were primarily generated using two common methodologies for assessing kinase inhibition: radiometric kinase assays and competitive binding assays such as KINOMEscan.
Radiometric Transphosphorylation Assay
This method directly measures the enzymatic activity of a kinase. The general principle involves incubating the kinase with its substrate and radiolabeled ATP (typically [γ-³²P]ATP). An inhibitor's potency is determined by its ability to reduce the transfer of the radioactive phosphate from ATP to the substrate.
Workflow:
-
Reaction Setup: The kinase, its specific substrate, and varying concentrations of the inhibitor (this compound or Midostaurin) are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or chelates the necessary divalent cations.
-
Separation and Detection: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This can be achieved through methods like gel electrophoresis or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. These data are then used to determine the IC50 value.
KINOMEscan™ Assay (Competitive Binding Assay)
The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. This method does not directly measure kinase activity but rather the ability of a compound to displace a known, immobilized ligand from the kinase's active site.
Workflow:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound or Midostaurin).
-
Competition: The kinase, immobilized ligand, and test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Interpretation: A lower amount of kinase bound to the immobilized ligand indicates a stronger interaction between the test compound and the kinase. The results are often reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).
Signaling Pathway Context: FLT3
Midostaurin and its metabolites are potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, driving uncontrolled cell growth. By inhibiting FLT3, Midostaurin and this compound block downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, ultimately leading to the induction of apoptosis in leukemic cells.
Conclusion
Both Midostaurin and its major active metabolite, this compound (CGP52421), are potent kinase inhibitors. While Midostaurin generally exhibits greater potency against key targets like mutant FLT3, its metabolite this compound still retains significant inhibitory activity across a range of kinases. The prolonged half-life and high plasma concentrations of this compound suggest that it likely contributes significantly to the overall clinical efficacy and potential side-effect profile of Midostaurin treatment. This comparative guide underscores the necessity of evaluating both parent compounds and their active metabolites in drug development to gain a comprehensive understanding of their therapeutic potential.
References
- 1. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-3-Hydroxy Midostaurin and CGP62221 Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activities of (S)-3-Hydroxy Midostaurin and CGP62221, two major active metabolites of the multi-kinase inhibitor Midostaurin (PKC412). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and utilizes visualizations to clarify signaling pathways and experimental workflows.
Midostaurin is a therapeutic agent approved for conditions such as FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3][4] Its clinical activity is attributed not only to the parent compound but also to its primary metabolites, CGP62221 (the O-demethylated product) and this compound (also known as CGP52421), which is formed via CYP3A4-mediated hydroxylation.[5][6] While both metabolites are pharmacologically active, they exhibit distinct inhibitory profiles against various kinases and different effects on cellular processes.[1][7]
Comparative In Vitro Activity: Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) for this compound and CGP62221 against various kinases and cell lines, providing a direct comparison of their potency.
Table 1: Comparative Kinase Inhibition (IC50)
| Target Kinase | This compound (CGP52421) IC50 | CGP62221 IC50 | Key Function |
| FLT3 (ITD mutant) | 200-400 nM[8] | Not explicitly stated, but active[5] | Hematopoietic cell proliferation, oncogenesis in AML |
| FLT3 (wild-type) | Low micromolar activity[8] | Not explicitly stated | Normal hematopoietic cell function |
| KIT (D816V mutant) | Weak inhibitor[9] | Potent inhibitor[1][9] | Mast cell proliferation, oncogenesis in mastocytosis |
| VEGFR-2 | <400 nM[8] | Active inhibitor[5] | Angiogenesis |
| TRK-A | <400 nM[8] | Not explicitly stated | Neuronal survival and differentiation |
| Protein Kinase C (PKC)α | Active inhibitor[5] | Active inhibitor[5] | Signal transduction |
| SYK | Recognized by metabolite[7][10] | Not explicitly stated | IgE receptor downstream signaling |
| FES | Not recognized by metabolite[7][10] | Recognized by metabolite[7][10] | Downstream regulator of KIT |
Table 2: Comparative Cell Proliferation Inhibition (GI50)
| Cell Line | This compound (CGP52421) GI50 | CGP62221 GI50 | Cell Type/Disease Model |
| HMC-1.1 (KIT V560G) | >1 µM[9] | 50-250 nM[9] | Mast cell leukemia |
| HMC-1.2 (KIT D816V) | No substantial effect[7][10] | 50-250 nM[9] | Mast cell leukemia |
| Ba/F3 (FLT3-ITD) | 650 nM[8] | Active, induces apoptosis[1] | Pro-B cell line, AML model |
| Ba/F3 (Tel-PDGFRβ) | 63 nM[8] | Not explicitly stated | Pro-B cell line |
| Ba/F3 (KIT D816V) | 320 nM*[8] | Not explicitly stated | Pro-B cell line |
*Note: These values are for an epimeric mixture of (R)- and this compound.
The data clearly indicates that CGP62221 is a significantly more potent inhibitor of mutant KIT-driven cell proliferation than this compound.[7][9][10] While both metabolites show activity against FLT3-ITD, this compound's effect on the proliferation of mast cell lines is minimal.
Differential Cellular Effects
The distinct biochemical activities of the two metabolites translate into different effects on key cellular functions relevant to oncogenesis and symptom control in hematological malignancies.
-
Anti-proliferative and Apoptotic Effects: CGP62221 is a potent inhibitor of neoplastic mast cell proliferation.[7][9] It effectively induces dephosphorylation of the constitutively active KIT D816V mutant, leading to growth inhibition and apoptosis in mast cell leukemia lines like HMC-1.2.[7][9][10] In contrast, this compound shows little to no anti-proliferative or apoptotic activity against these cells, even at concentrations up to 1 µM.[9]
-
Inhibition of Histamine Release: A key finding is that despite its weak anti-proliferative effects, this compound is a potent inhibitor of IgE-dependent histamine release from both mast cells and basophils, with an IC50 value comparable to that of Midostaurin and CGP62221 (<1 µM).[9][10] This suggests that this compound may contribute significantly to the control of mediator-related symptoms in patients with systemic mastocytosis.[7][10]
The differential activity can be partly explained by their target engagement profiles. Chemical proteomic studies have shown that while both metabolites interact with the IgE receptor downstream target SYK, only Midostaurin and CGP62221 interact with FES, a key downstream regulator of KIT signaling.[7][10]
Visualizing the Mechanisms
To better understand the compounds' roles, the following diagrams illustrate their targeted signaling pathway, a typical experimental workflow for their comparison, and a summary of their logical relationship.
Caption: Targeted signaling pathways of Midostaurin metabolites.
Caption: Workflow for comparing metabolite activity.
Caption: Activity comparison of Midostaurin metabolites.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and CGP62221.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of the compounds on a leukemia cell line.
Materials:
-
HMC-1.2 (human mast cell leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and CGP62221, dissolved in DMSO to create stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HMC-1.2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound and CGP62221 in culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve final concentrations typically ranging from 0.01 µM to 10 µM. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 2: Western Blot for KIT Phosphorylation
This protocol is to assess the inhibitory effect of the compounds on the activation of the KIT receptor tyrosine kinase.
Materials:
-
HMC-1.2 cells
-
This compound and CGP62221
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-KIT (Tyr719), anti-total-KIT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Culture HMC-1.2 cells and treat them with various concentrations of this compound or CGP62221 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-KIT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-KIT antibody to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated KIT to total KIT.
Protocol 3: IgE-Mediated Histamine Release Assay
This protocol measures the ability of the compounds to inhibit the release of histamine from basophils.
Materials:
-
Freshly isolated human peripheral blood basophils
-
This compound and CGP62221
-
Histamine release buffer (HRB)
-
Anti-IgE antibody
-
Radioimmunoassay (RIA) kit for histamine measurement
Methodology:
-
Cell Preparation: Isolate basophils from the peripheral blood of healthy donors.
-
Pre-incubation with Compounds: Pre-incubate the basophils with various concentrations of the test compounds (or control medium) for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells by adding anti-IgE antibody (e.g., 1 µg/mL) and incubate for another 30 minutes at 37°C.
-
Sample Collection: Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.
-
Histamine Measurement: Collect the cell-free supernatants and measure the histamine content using a commercial RIA kit.
-
Data Analysis: Calculate the percentage of histamine release relative to the total histamine content (determined by lysing a separate aliquot of cells). Determine the IC50 value for the inhibition of histamine release.[10]
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]
- 4. Midostaurin for the management of FLT3-mutated acute myeloid leukemia and advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FLT3 Inhibitors: (S)-3-Hydroxy Midostaurin, Quizartinib, and Crenolanib
An objective analysis for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of key FLT3 inhibitors in acute myeloid leukemia (AML).
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[2][4] This has established FLT3 as a critical therapeutic target. This guide provides a comparative analysis of three significant FLT3 inhibitors: (S)-3-Hydroxy Midostaurin (the primary active metabolite of the first-generation inhibitor Midostaurin), Quizartinib (a second-generation type II inhibitor), and Crenolanib (a second-generation type I inhibitor).
Mechanism of Action and Kinase Selectivity
FLT3 inhibitors are broadly classified based on their binding mode to the kinase domain.
-
This compound: As the active metabolite of Midostaurin, this compound is a broad-spectrum, multi-kinase inhibitor.[5][6] It is considered a type I inhibitor, binding to the active "DFG-in" conformation of the kinase domain.[7][8] Its activity is not limited to FLT3; it also inhibits other kinases such as KIT, PDGFR, and VEGFR2, which may contribute to both its efficacy and side-effect profile.[5][6][9]
-
Quizartinib (AC220): A highly potent and selective second-generation, type II inhibitor.[10] It preferentially binds to the inactive "DFG-out" conformation of the FLT3 kinase, adjacent to the ATP-binding pocket.[7][11] This mechanism makes it exceptionally potent against FLT3-ITD mutations but vulnerable to resistance from TKD mutations (e.g., at the D835 residue) that stabilize the active conformation.[4][12]
-
Crenolanib: A potent, second-generation, type I inhibitor that binds to the active "DFG-in" conformation.[13][14] This allows it to potently inhibit both FLT3-ITD and the FLT3-TKD mutations (such as D835Y) that confer resistance to type II inhibitors.[13][15][16] It also demonstrates activity against PDGFRα/β but has reduced inhibition of c-Kit compared to other inhibitors, which may result in less myelosuppression.[15][16][17]
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against cell lines expressing common FLT3 mutations.
| Inhibitor | Target Mutation | IC50 (nM) | Cell Line / Assay |
| This compound | FLT3-ITD | ~2-10 | MOLM-14, MV4-11 |
| FLT3-D835Y | >100 | Ba/F3-D835Y | |
| Quizartinib | FLT3-ITD | ~1-2 | MOLM-14, MV4-11 |
| FLT3-D835Y | >100 | Ba/F3-D835Y | |
| Crenolanib | FLT3-ITD | ~2-8 | MOLM-14, MV4-11 |
| FLT3-D835Y | ~9-14 | Ba/F3-D835Y |
Table 1: Comparative in vitro potency of FLT3 inhibitors. Values are approximated from multiple sources and can vary based on specific experimental conditions.[13][15][18][19]
The data clearly illustrate that while all three inhibitors are potent against the common FLT3-ITD mutation, Crenolanib maintains significant potency against the D835Y TKD resistance mutation, a key advantage over the type II inhibitor Quizartinib and the first-generation inhibitor Midostaurin.[15][16]
Inhibition of FLT3 Signaling Pathways
Constitutive FLT3 activation drives leukemogenesis through several downstream signaling cascades, primarily the STAT5, RAS/MEK/ERK (MAPK), and PI3K/AKT pathways.[3][20] Effective FLT3 inhibitors block the phosphorylation of the FLT3 receptor, thereby shutting down these pro-survival signals.
Experimental Protocols
The following are standardized methodologies for evaluating the performance of FLT3 inhibitors in a preclinical setting.
1. Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an inhibitor.
-
Cell Seeding: Plate AML cell lines (e.g., MV4-11 for FLT3-ITD, or Ba/F3 cells engineered to express specific FLT3 mutations) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
Drug Treatment: Add serial dilutions of this compound, Quizartinib, and Crenolanib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to calculate the IC50 value.
2. Analysis of FLT3 Phosphorylation (Western Blot)
This method is used to directly observe the inhibition of FLT3 auto-phosphorylation and the phosphorylation of its downstream signaling targets.
-
Cell Treatment and Lysis: Treat AML cells with varying concentrations of each inhibitor for 2-4 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, p-ERK, and p-AKT.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the degree of inhibition.
Summary and Conclusion
The selection of an appropriate FLT3 inhibitor requires careful consideration of its potency, selectivity, and ability to overcome resistance.
-
This compound , the active form of the first approved FLT3 inhibitor, validated FLT3 as a druggable target but is limited by its broad kinase profile and lack of potency against TKD resistance mutations.[18][21]
-
Quizartinib is a highly potent second-generation inhibitor that demonstrates significant clinical activity against FLT3-ITD AML.[10][22][23] Its primary liability is the development of on-target resistance through TKD mutations, which render it ineffective.[12]
-
Crenolanib addresses the key limitation of type II inhibitors by potently targeting both FLT3-ITD and clinically relevant TKD resistance mutations.[15][16][24] This makes it a valuable agent for patients who have relapsed on other FLT3 inhibitors or who present with TKD mutations at diagnosis.
For drug development professionals, the evolution from the broad-spectrum activity of Midostaurin to the highly selective and resistance-breaking profiles of inhibitors like Crenolanib highlights a clear trajectory toward more precise and durable targeted therapies for FLT3-mutated AML. Future research will likely focus on combination strategies and the development of next-generation inhibitors to overcome even more complex resistance mechanisms.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 7. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. About VANFLYTA® (quizartinib) | MOA | HCP [vanflytahcp.com]
- 12. FLT3 inhibitors in acute myeloid leukaemia: assessment of clinical effectiveness, adverse events and future research—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crenolanib - Wikipedia [en.wikipedia.org]
- 14. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. targetedonc.com [targetedonc.com]
- 24. medpagetoday.com [medpagetoday.com]
A Comparative Guide to (S)-3-Hydroxy Midostaurin for the Treatment of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3-Hydroxy Midostaurin, a major metabolite of the multi-kinase inhibitor Midostaurin, with its parent drug and other relevant therapeutic agents for Acute Myeloid Leukemia (AML). The information presented is intended to support further research and development of targeted therapies for this aggressive hematological malignancy.
Comparative Efficacy of FLT3 Inhibitors in AML
The following tables summarize the in vitro activity of this compound, Midostaurin, and other key FLT3 inhibitors against various AML cell lines, categorized by their FLT3 mutation status.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | FLT3-ITD | FLT3-D835Y | FLT3-WT | Other Kinases |
| This compound ((S)-CGP52421) | 200-400[1] | 200-400[1] | Low micromolar[1] | VEGFR-2, TRK-A (<400 nM)[1] |
| Midostaurin | ~11 | 2-10 | ~100 | c-KIT, PDGFR, VEGFR2, SYK[2][3] |
| Gilteritinib | 0.29 | 0.74 | 4.6 | AXL |
| Quizartinib | 1.1 | >1000 | 4.2 | - |
Note: Data for this compound is for the individual (S)-epimer. The epimeric mixture ((R) and this compound) has been reported to have equivalent activity to Midostaurin in inhibiting FLT3 kinase in vitro.
Table 2: Anti-proliferative Activity in AML Cell Lines (GI50/IC50, nM)
| Compound | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | HL-60 (FLT3-WT) |
| 3-Hydroxy Midostaurin (Epimeric Mixture) | 650 (GI50)[1] | - | - |
| Midostaurin | 10 - 20 | 200[1][4] | >1000 |
| Gilteritinib | 0.7 | 1.3 | >1000 |
| Quizartinib | 0.40[5] | 0.89[5] | >10000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FLT3 Kinase Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain (wild-type, ITD, or TKD mutants)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control.
-
Prepare a kinase/substrate mixture in kinase buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effect of compounds on AML cell lines.
-
Reagents and Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50/IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of FLT3 Signaling
This protocol details the procedure for analyzing the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Reagents and Materials:
-
AML cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Treat AML cells with the test compounds at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.
Caption: FLT3 Signaling Pathway in AML.
Caption: Drug Validation Workflow for AML.
Discussion
This compound, as an active metabolite of Midostaurin, demonstrates potent inhibition of FLT3 kinase, comparable to its parent compound in in vitro kinase assays.[5] However, data on its anti-proliferative activity against a broad range of AML cell lines, particularly for the purified (S)-epimer, is less comprehensive. The available data for the epimeric mixture suggests a potentially lower potency in cellular assays compared to Midostaurin.[1]
The multi-kinase inhibitory profile of Midostaurin and its metabolites, including this compound, which targets not only FLT3 but also other kinases like VEGFR2 and SYK, may contribute to its clinical efficacy and distinguish it from more selective FLT3 inhibitors. This broader activity could potentially overcome certain resistance mechanisms.
Further preclinical studies are warranted to directly compare the efficacy and safety profile of purified this compound with Midostaurin and next-generation FLT3 inhibitors like Gilteritinib and Quizartinib. Such studies should include a comprehensive panel of AML cell lines with diverse FLT3 mutation statuses and other relevant genetic abnormalities. Elucidating the precise contribution of this compound to the overall clinical activity of Midostaurin will be crucial for the development of future FLT3-targeted therapies for AML.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head In Vitro Comparison of Midostaurin and Its Major Metabolites, CGP62221 and CGP52421
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the multi-kinase inhibitor midostaurin and its two principal human metabolites, CGP62221 and CGP52421. The following sections detail their comparative kinase inhibitory profiles, effects on cancer cell lines, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] In humans, midostaurin is metabolized by CYP3A4 into two major active metabolites: CGP62221 (O-desmethyl product) and CGP52421 (a hydroxyl derivative).[1][2] Understanding the distinct and overlapping activities of these metabolites is crucial for a comprehensive assessment of midostaurin's overall clinical efficacy and potential side effects.
Comparative Kinase Inhibitory Profile
Midostaurin and its metabolites exhibit potent inhibitory activity against a range of kinases implicated in cancer pathogenesis. As detailed in the table below, both midostaurin and its metabolite CGP62221 show broad-spectrum kinase inhibition. Notably, the metabolites retain potent activity against mutant forms of FLT3 and KIT, key drivers in AML and systemic mastocytosis, respectively.[3]
| Kinase Target | Midostaurin IC₅₀ (nM) | CGP62221 IC₅₀ (nM) | CGP52421 IC₅₀ (nM) |
| FLT3 (mutant) | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| KIT (mutant) | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| SYK | 20.8 | Data not available | Data not available |
| PKCα | 80-500 | Data not available | Data not available |
| VEGFR2 | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| PDGFRβ | 80-500 | Data not available | Data not available |
| c-Kit | 80-500 | Data not available | Data not available |
| c-Src | 80-500 | Data not available | Data not available |
| Akt | 80-500 | Data not available | Data not available |
| PKA | 80-500 | Data not available | Data not available |
| Flk-1 | 80-500 | Data not available | Data not available |
| c-Fgr | 80-500 | Data not available | Data not available |
| IGF1R | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| LYN | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| PDPK1 | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| RET | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| TRKA | Potent inhibitor | Potent inhibitor | Potent inhibitor |
Note: "Potent inhibitor" indicates significant inhibitory activity as reported in the literature, with specific IC₅₀ values not always available in a comparative format. Data compiled from multiple sources.[3][4][5]
Cellular Activity: Proliferation and Apoptosis
The differential effects of midostaurin and its metabolites on cancer cell lines highlight the distinct pharmacological profiles of these compounds. While both midostaurin and CGP62221 demonstrate comparable anti-proliferative and pro-apoptotic activity, CGP52421 exhibits a more nuanced role.
| Cell Line | Assay | Midostaurin | CGP62221 | CGP52421 |
| HMC-1.1 (Mast Cell Leukemia) | Proliferation (IC₅₀) | 50-250 nM | 50-250 nM | Weakly active (>1 µM) |
| HMC-1.2 (Mast Cell Leukemia, KIT D816V) | Proliferation (IC₅₀) | 50-250 nM | 50-250 nM | Weakly active (>1 µM) |
| HMC-1.1 / HMC-1.2 | Apoptosis Induction | Induces apoptosis | Induces apoptosis | Does not induce apoptosis |
| Ba/F3-FLT3-ITD | Proliferation (IC₅₀) | ≤10 nM | Data not available | Data not available |
| Blood Basophils | IgE-dependent Histamine Release (IC₅₀) | 0.01-1 µM | 0.01-1 µM | 0.01-1 µM |
Data compiled from.[1][6][7][8]
These findings suggest that while CGP62221 largely mirrors the cytotoxic effects of the parent drug, CGP52421's primary contribution may be in modulating mediator release rather than directly inhibiting cancer cell growth.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by midostaurin and its metabolites, as well as a typical experimental workflow for assessing their in vitro activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Assay (Radiometric Transphosphorylation)
-
Reaction Setup : Kinase reactions are performed in a final volume of 25 µL in 96-well plates. The reaction buffer consists of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Compound Addition : Midostaurin, CGP62221, or CGP52421 are serially diluted in DMSO and added to the reaction wells. The final DMSO concentration should not exceed 1%.
-
Kinase and Substrate Addition : The specific kinase (e.g., recombinant FLT3, KIT, or SYK) and its corresponding substrate (e.g., poly(Glu, Tyr) 4:1) are added to the wells.
-
Initiation of Reaction : The reaction is initiated by the addition of [γ-³³P]ATP (10 µM).
-
Incubation : The plate is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection : The reaction is stopped by the addition of 3% phosphoric acid. The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis : IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Leukemia or mastocytosis cell lines (e.g., HMC-1.2, MV4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment : After 24 hours, cells are treated with various concentrations of midostaurin, CGP62221, or CGP52421.
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization : The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment : Cells are treated with the compounds at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting and Washing : Cells are harvested, washed twice with cold PBS, and then resuspended in 1X Annexin V binding buffer.
-
Staining : 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation : The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis : The percentage of apoptotic cells is quantified using flow cytometry analysis software.
Conclusion
This head-to-head comparison demonstrates that midostaurin's major metabolites, CGP62221 and CGP52421, are pharmacologically active with distinct in vitro profiles. CGP62221 largely retains the broad kinase inhibitory and anti-proliferative activities of midostaurin. In contrast, CGP52421 is a weak inhibitor of cancer cell proliferation but maintains its ability to suppress IgE-mediated histamine release. These findings underscore the complex interplay between midostaurin and its metabolites in contributing to the overall clinical efficacy observed in patients with AML and systemic mastocytosis. Further research is warranted to fully elucidate the in vivo contribution of each metabolite to the therapeutic and potential off-target effects of midostaurin.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin | CHIMIA [chimia.ch]
- 8. researchgate.net [researchgate.net]
Correlating In Vitro Activity of (S)-3-Hydroxy Midostaurin with In Vivo Efficacy of Midostaurin: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Midostaurin, a multi-kinase inhibitor, is a cornerstone in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Its clinical efficacy is attributed to its ability to inhibit multiple signaling pathways crucial for cancer cell proliferation and survival.[4][5] Upon administration, midostaurin is metabolized into several compounds, with (S)-3-Hydroxy Midostaurin (also known as CGP52421) being one of the pharmacologically active metabolites.[6][7] Understanding the in vitro activity of this metabolite is critical for elucidating the overall in vivo efficacy of the parent drug, midostaurin. This guide provides a comparative analysis of the in vitro activity of this compound and the in vivo efficacy of midostaurin, supported by experimental data and detailed protocols.
Quantitative Data Summary
In Vitro Activity of this compound (CGP52421)
This compound has been shown to be a potent kinase inhibitor, targeting several kinases involved in oncogenesis.[8] However, its potency can be lower than that of the parent compound, midostaurin, against certain targets.[9]
| Target Kinase | IC50 (in culture medium) | Cell Line | Notes |
| FLT3 Autophosphorylation | ~132 nM | - | [2][10] |
| FLT3 Autophosphorylation | ~9.8 µM | In plasma | The higher IC50 in plasma suggests that protein binding may reduce its effective concentration.[2][10] |
| VEGFR-2, TRK-A, FLT3, etc. | <400 nM | - | Active against a panel of 13 kinases.[8] |
| FLT3-ITD and D835Y mutants | 200-400 nM | - | Demonstrates activity against common FLT3 mutations.[8] |
An epimeric mixture of (R)- and this compound showed significant inhibition of proliferation in BaF3 cell lines expressing specific oncogenic kinases:
| Cell Line | GI50 |
| Tel-PDGFRβ | 63 nM |
| KIT D816V | 320 nM |
| FLT3-ITD | 650 nM |
Data sourced from MedChemExpress.[8]
In Vivo Efficacy of Midostaurin
The in vivo efficacy of midostaurin has been demonstrated in both preclinical animal models and clinical trials.
Preclinical Xenograft Models:
| Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| NSG Mice | SKNO-1-luc+ (wt FLT3) | 80 mg/kg | Significantly lowered leukemia burden (P < .0001) and increased median survival (P < .0001).[11] |
| NSG Mice | OCI-AML3-luc+ (wt FLT3) | 100 mg/kg | Significantly lowered leukemia burden (P < .0001) and increased median survival (P < .0001).[11] |
Clinical Trial (RATIFY):
The RATIFY trial was a pivotal Phase III study that evaluated the efficacy of midostaurin in combination with standard chemotherapy in adult patients with newly diagnosed FLT3-mutated AML.[1][12][13]
| Parameter | Midostaurin + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (HR) | p-value |
| Median Overall Survival | 74.7 months | 25.6 months | 0.78 | 0.009 |
| 4-Year Overall Survival | 51.4% | 44.3% | - | - |
| Median Event-Free Survival | 8.2 months | 3.0 months | 0.78 | 0.002 |
Data from the RATIFY clinical trial as reported by Novartis and in subsequent analyses.[1][12][13] A 10-year follow-up of the RATIFY trial showed a continued overall survival benefit in patients who received midostaurin.[14]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
96-well plates
-
Plate reader capable of measuring radioactivity or fluorescence
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or using a fluorescence-based detection method).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting for radioactivity or fluorescence measurement).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
In Vivo AML Xenograft Model
This protocol describes a general procedure for establishing and evaluating the efficacy of a therapeutic agent in a patient-derived or cell line-derived xenograft model of AML.
Objective: To assess the in vivo anti-leukemic efficacy of midostaurin.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG))
-
Human AML cell line (e.g., SKNO-1, OCI-AML3) or patient-derived AML cells
-
Midostaurin
-
Vehicle control (e.g., NMP/PEG300)
-
Matrigel (optional)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation and Implantation:
-
Culture the human AML cells to the desired number.
-
Resuspend the cells in a suitable medium (e.g., PBS), optionally mixed with Matrigel to enhance engraftment.
-
Inject the cell suspension intravenously or subcutaneously into the immunodeficient mice.
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for signs of disease progression (e.g., weight loss, hind limb paralysis).
-
If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.
-
Alternatively, monitor engraftment by analyzing peripheral blood for the presence of human CD45+ cells by flow cytometry.[15][16][17]
-
-
Drug Administration:
-
Once sufficient engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer midostaurin or vehicle control orally at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor burden via bioluminescence imaging or flow cytometry of peripheral blood.
-
Monitor animal survival.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemic infiltration.
-
-
Data Analysis:
-
Compare the tumor growth inhibition and survival rates between the treatment and control groups to determine the efficacy of midostaurin.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Midostaurin inhibits multiple receptor tyrosine kinases, blocking key downstream signaling pathways.
Caption: Workflow for correlating in vitro activity with in vivo efficacy.
Caption: Relationship between metabolite activity and parent drug efficacy.
References
- 1. novartis.com [novartis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin reduces relapse in FLT3-mutant acute myeloid leukemia: the Alliance CALGB 10603/RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 14. Midostaurin for FLT3-Mutated AML, 10 Years Later - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of Midostaurin and its Metabolites in Acute Myeloid Leukemia (AML) Subtypes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Efficacy of the Multi-Kinase Inhibitor Midostaurin in Distinct AML Subtypes, with a Focus on its Active Metabolites.
Midostaurin, a multi-kinase inhibitor, has demonstrated significant clinical activity in Acute Myeloid Leukemia (AML), particularly in patients with FMS-like tyrosine kinase 3 (FLT3) mutations. Its active metabolites, including (S)-3-Hydroxy Midostaurin, are crucial to its overall therapeutic effect. This guide provides a comparative analysis of Midostaurin's efficacy across different AML subtypes, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The clinical efficacy of Midostaurin, particularly in combination with standard chemotherapy, has been most prominently demonstrated in newly diagnosed FLT3-mutated AML. The landmark RATIFY trial showed a significant overall survival benefit for patients receiving Midostaurin with standard chemotherapy compared to placebo with standard chemotherapy.
| AML Subtype | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| FLT3-mutated AML (Newly Diagnosed) | Midostaurin + Standard Chemotherapy | Overall Survival (OS) | Statistically significant improvement in OS compared to placebo + chemotherapy. | Stone, R. M. et al. (2017). N Engl J Med. |
| FLT3-mutated AML (Newly Diagnosed) | Midostaurin + Standard Chemotherapy | Event-Free Survival (EFS) | Statistically significant improvement in EFS compared to placebo + chemotherapy. | Stone, R. M. et al. (2017). N Engl J Med. |
| Relapsed/Refractory FLT3-mutated AML | Midostaurin Monotherapy | Overall Response Rate (ORR) | Modest ORR, highlighting the need for combination therapies in this setting. | Stone, R. M. et al. (2012). Blood. |
| AML with KIT mutations | Midostaurin | In vitro IC50 | Potent inhibition of KIT kinase activity. | Weisberg, E. et al. (2002). Cancer Cell. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key assays used to evaluate the efficacy of Midostaurin and its metabolites.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate AML cells (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD) in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Add serial dilutions of Midostaurin, this compound, or other comparator compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat AML cells with the desired concentrations of Midostaurin or its metabolites for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to assess the inhibition of signaling pathways.
-
Cell Lysis: Treat AML cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, total FLT3, p-ERK, total ERK, p-AKT, total AKT, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis can be performed to quantify the protein levels, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: Midostaurin's mechanism of action in FLT3-mutated AML.
Caption: Workflow for in vitro evaluation of Midostaurin efficacy.
Validating the Anti-proliferative Effects of (S)-3-Hydroxy Midostaurin: A Comparative Guide
This guide provides a comparative analysis of the anti-proliferative effects of (S)-3-Hydroxy Midostaurin, a primary metabolite of the multi-kinase inhibitor Midostaurin. The performance of this compound is compared with its parent compound and other relevant kinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction
Midostaurin (Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2][3] Its therapeutic effects are attributed to the inhibition of multiple signaling pathways crucial for cell proliferation and survival.[4][5][6] this compound is a major active metabolite of Midostaurin, formed by the hepatic CYP3A4 enzyme.[5][7] This guide evaluates its anti-proliferative efficacy in comparison to Midostaurin and other kinase inhibitors.
Mechanism of Action: A Multi-Targeted Approach
Midostaurin and its active metabolites, including this compound, function by competitively binding to the ATP-binding site of a broad range of protein kinases.[4][8] This inhibition blocks downstream signaling cascades that promote cell proliferation and survival. Key targets include:
-
FLT3: Wild-type and mutated forms (ITD and TKD), which are critical drivers in certain types of AML.[2][4][9]
-
KIT: Wild-type and mutated forms (e.g., D816V), implicated in systemic mastocytosis.[4][6]
-
Protein Kinase C (PKC): A family of enzymes involved in various cellular processes, including cell growth and differentiation.[9][10][11][12]
-
Other Tyrosine Kinases: Including PDGFR (platelet-derived growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the Src kinase family.[4][5][9]
This multi-targeted action allows Midostaurin and its metabolites to counteract the complex and redundant signaling networks that drive cancer cell proliferation.
Comparative Anti-proliferative Activity
The anti-proliferative effects of this compound, its parent compound Midostaurin, and other selected kinase inhibitors are summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the drug concentration required to inhibit 50% of the biological process.
| Compound | Target Cell Line | Mutation Status | IC50 / GI50 (nM) | Reference |
| This compound | Ba/F3 | FLT3-ITD | 200 - 400 | [7] |
| Ba/F3 | FLT3-D835Y | 200 - 400 | [7] | |
| Ba/F3 | Tel-PDGFRβ | 63 | [7] | |
| Ba/F3 | KIT D816V | 320 | [7] | |
| Midostaurin | Ba/F3 | FLT3-ITD | <10 | [9] |
| Ba/F3 | FLT3-D835Y | <10 | [9] | |
| Ba/F3-TEL-SYK | Constitutively Active SYK | 101.2 | [13] | |
| Quizartinib (AC220) | Ba/F3 | FLT3-ITD | Low nanomolar | [14] |
| Crenolanib | Ba/F3 | FLT3-ITD | - | [13] |
| Gilteritinib | FLT3-mutant cells | FLT3-ITD / D835 | Potent | [15] |
| R406 (Fostamatinib active metabolite) | Ba/F3-TEL-SYK | Constitutively Active SYK | 196.8 | [13] |
| PRT062607 | Ba/F3-TEL-SYK | Constitutively Active SYK | 43.8 | [13] |
Note: Direct comparative IC50 values for all compounds in the same assays are not always available in a single source. The data is compiled from multiple studies to provide a general comparison.
The data indicates that while this compound is a potent kinase inhibitor, its parent compound, Midostaurin, generally exhibits lower IC50 values, particularly against FLT3-mutant cells.[7][9] However, both compounds demonstrate broad activity against various oncogenic kinases. Compared to highly selective FLT3 inhibitors like Quizartinib, Midostaurin and its metabolite show efficacy against a wider range of targets, which may be advantageous in overcoming resistance mechanisms mediated by other kinases like SYK.[13]
Experimental Protocols
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol outlines a standard method for determining the anti-proliferative effects of a compound on cancer cell lines.
1. Cell Culture:
- Culture the desired cancer cell lines (e.g., Ba/F3-FLT3-ITD, MV4-11) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells during their logarithmic growth phase.
- Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
- Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
- Incubate the plates for 24 hours to allow cells to attach and resume growth.
3. Compound Treatment:
- Prepare a serial dilution of the test compounds (this compound, Midostaurin, etc.) in the appropriate cell culture medium.
- Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
- Incubate the plates for a specified period, typically 48 to 72 hours.
4. Viability Measurement:
- Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
- Incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
- If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Normalize the data to the vehicle-treated control cells (representing 100% viability).
- Plot the cell viability (%) against the logarithm of the compound concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
// Nodes
A [label="1. Seed Cells\nin 96-well Plate"];
B [label="2. Incubate\n(24 hours)"];
C [label="3. Add Serial Dilutions\nof Test Compound"];
D [label="4. Incubate\n(48-72 hours)"];
E [label="5. Add MTT/MTS Reagent"];
F [label="6. Incubate\n(2-4 hours)"];
G [label="7. Add Solubilizer\n(if MTT)"];
H [label="8. Read Absorbance"];
I [label="9. Analyze Data\n& Calculate IC50"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Conclusion
This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines driven by various oncogenic kinases. While its parent compound, Midostaurin, appears more potent in some in vitro assays, the broad kinase inhibition profile of this compound confirms its role as a key active metabolite. The multi-targeted nature of both Midostaurin and its metabolites offers a therapeutic advantage over highly selective inhibitors, potentially mitigating certain drug resistance mechanisms. This comparative guide provides a foundation for further research into the specific applications and efficacy of this compound in oncology.
References
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin for the management of FLT3-mutated acute myeloid leukemia and advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 11. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Kinase C in Cancer Signaling and Therapy. | Anticancer Research [ar.iiarjournals.org]
- 13. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
A Comparative Guide: Benchmarking (S)-3-Hydroxy Midostaurin Against Next-Generation FLT3 Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of FMS-like tyrosine kinase 3 (FLT3) mutations as key drivers in hematological malignancies, particularly Acute Myeloid Leukemia (AML), has revolutionized targeted therapy. Midostaurin, a first-generation multi-kinase inhibitor, was a landmark approval for FLT3-mutated AML.[1][2] Its activity is attributed not only to the parent compound but also to its active metabolites, including (S)-3-Hydroxy Midostaurin.[3][4] However, the therapeutic landscape is rapidly evolving with the advent of next-generation Tyrosine Kinase Inhibitors (TKIs) like Gilteritinib, Quizartinib, and Crenolanib, which were designed for greater potency and selectivity.[5][6]
This guide provides an objective comparison of the preclinical performance of this compound against these advanced alternatives, supported by experimental data and detailed protocols to aid researchers in their evaluation of these critical compounds.
Mechanism of Action: From Broad Spectrum to High Specificity
Tyrosine kinase inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase, thereby blocking the phosphorylation cascade that drives malignant cell proliferation and survival.[7][8][9] While both this compound and next-generation TKIs share this fundamental mechanism, their target profiles differ significantly.
-
This compound , as a metabolite of the first-generation inhibitor Midostaurin, retains a broad-spectrum kinase inhibition profile.[3][4] It targets not only FLT3 but also a range of other kinases such as VEGFR-2 and TRK-A.[3] This multi-kinase activity may offer advantages in complex signaling environments but can also lead to off-target effects.[5]
-
Next-Generation TKIs were developed to overcome the limitations of their predecessors by offering higher potency and specificity for FLT3.[5][10]
-
Gilteritinib is a potent inhibitor of both primary FLT3 mutations—the internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD)—as well as the AXL kinase, a known resistance pathway.[1][11][12]
-
Quizartinib is a highly potent and selective type II inhibitor, meaning it binds to the inactive conformation of the kinase.[13][14] It is particularly effective against FLT3-ITD mutations.[7][15]
-
Crenolanib is a type I inhibitor that binds the active kinase conformation, allowing it to potently inhibit both FLT3-ITD and various TKD resistance mutations.[16][17]
-
The diagram below illustrates the canonical FLT3 signaling pathway and the points of inhibition by these TKIs.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of inhibitory potency.
Table 1: Comparative Biochemical Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values, indicating the potency of each inhibitor against key kinase targets in biochemical assays. Lower values denote higher potency.
| Kinase Target | This compound | Gilteritinib | Quizartinib | Crenolanib |
| FLT3-ITD | 200-400 nM (IC50) | 0.92-2.1 nM (IC50) | Low nM range (IC50)[14] | 0.74 nM (Kd)[16] |
| FLT3-D835Y (TKD) | 200-400 nM (IC50) | 0.92-2.1 nM (IC50) | Less Active[18] | 0.18 nM (Kd)[16] |
| c-KIT | 320 nM (GI50, D816V)[3] | Inhibits[11] | Inhibits[14] | >100-fold selective for PDGFR over c-Kit[19] |
| PDGFRα/β | 63 nM (GI50, Tel-PDGFRβ)[3] | - | Inhibits[14] | 2.1 nM / 3.2 nM (Kd)[19] |
| AXL | - | Inhibits[20] | - | - |
| VEGFR-2 | <400 nM (IC50)[3] | - | - | >100-fold selective for PDGFR over VEGFR-2[19] |
Data compiled from multiple sources. Assay conditions may vary between studies.
Table 2: Comparative Cell-Based Efficacy
This table shows the half-maximal growth inhibition (GI50) or cytotoxic concentration (IC50) in leukemia cell lines endogenously expressing FLT3 mutations, reflecting the inhibitors' potency in a cellular context.
| Cell Line (Mutation) | This compound (epimeric mix) | Gilteritinib | Quizartinib | Crenolanib |
| Ba/F3 (FLT3-ITD) | 650 nM (GI50) | Induces apoptosis[11] | - | - |
| MV4-11 (FLT3-ITD) | - | Induces apoptosis[21] | - | 8 nM (IC50)[16] |
| Molm14 (FLT3-ITD) | - | Induces apoptosis[21] | - | 7 nM (IC50)[16] |
| Ba/F3 (FLT3-D835Y) | - | Inhibits proliferation | - | 8.8 nM (IC50)[16] |
Data compiled from multiple sources. Assay conditions and endpoints (GI50 vs. IC50) may vary.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in benchmarking studies. Below are detailed methodologies for key assays used to generate the data presented above.
Protocol 1: Biochemical Kinase Assay (Radiometric Filter Binding)
This protocol outlines a standard method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a buffer suitable for the specific kinase (e.g., HEPES, with optimal Mg2+/Mn2+ concentrations, Brij-35, and DTT).[22]
-
Kinase : Dilute purified recombinant FLT3 enzyme to a working concentration (e.g., 2-10 nM) in kinase buffer.[22]
-
Substrate : Prepare a solution of a specific peptide substrate for the kinase.
-
ATP Solution : Prepare a solution of ATP, including a known amount of radioisotope-labeled [γ-³³P]-ATP.
-
Test Compounds : Perform serial dilutions of this compound and next-generation TKIs in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure :
-
To a 96-well plate, add 10 µL of each diluted test compound. Include "vehicle control" (DMSO) and "no enzyme" wells.
-
Add 20 µL of the diluted kinase to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of the ATP/Substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an acid solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis :
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (Luminescence-Based)
This protocol describes a method to measure an inhibitor's effect on the proliferation of FLT3-mutated leukemia cells.
-
Cell Culture and Plating :
-
Culture FLT3-dependent cells (e.g., MV4-11, Molm14) in appropriate media and conditions (37°C, 5% CO2).
-
Harvest cells in the logarithmic growth phase and determine cell viability and count.
-
Seed the cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 50 µL of media.[23]
-
-
Compound Treatment :
-
Prepare 2x serial dilutions of the test inhibitors in culture media.
-
Add 50 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle control wells (DMSO concentration ≤ 0.1%).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[23]
-
-
Viability Measurement :
-
Equilibrate the plate and a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot percent viability versus log[inhibitor concentration] and use non-linear regression analysis to determine the GI50 or IC50 value.
-
Experimental and Logical Workflows
Visualizing the experimental process ensures clarity and consistency in benchmarking studies.
Conclusion
The benchmarking data clearly demonstrates a significant evolution from the first-generation metabolite, this compound, to the next-generation TKIs.
-
This compound exhibits activity against FLT3 mutations in the sub-micromolar range and maintains a broad inhibitory profile against other kinases like PDGFR and VEGFR.[3] This multi-targeted approach may be relevant in malignancies driven by multiple signaling pathways.[10]
-
Next-generation TKIs —Gilteritinib, Quizartinib, and Crenolanib—display markedly superior potency against FLT3, with IC50 and Kd values in the low-nanomolar to sub-nanomolar range.[14][16][24] Their enhanced selectivity and specific activity profiles against different resistance mutations (e.g., TKD) are critical advantages.[11][16] Gilteritinib and Crenolanib show potent activity against both ITD and TKD mutations, a key feature for overcoming resistance, whereas Quizartinib is most potent against FLT3-ITD.[11][16][18]
For drug development professionals and researchers, the choice of inhibitor depends on the specific research question. This compound may serve as a useful benchmark for multi-kinase inhibitors, while the next-generation agents represent the current standard for potent and selective FLT3 inhibition, providing critical tools for dissecting FLT3-driven disease and developing more effective, targeted therapies.
References
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 8. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 10. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jadpro.com [jadpro.com]
- 13. About VANFLYTA® (quizartinib) | MOA | HCP [vanflytahcp.com]
- 14. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Crenolanib - Wikipedia [en.wikipedia.org]
- 17. curetoday.com [curetoday.com]
- 18. youtube.com [youtube.com]
- 19. selleckchem.com [selleckchem.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 22. researchgate.net [researchgate.net]
- 23. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 24. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of (S)-3-Hydroxy Midostaurin with Other Drugs: A Comparative Guide for Researchers
For drug development professionals and scientists navigating the complexities of combination cancer therapies, understanding the synergistic potential of novel agents is paramount. (S)-3-Hydroxy Midostaurin, the primary active metabolite of the multi-kinase inhibitor Midostaurin, has emerged as a key player in the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 mutations. This guide provides a comprehensive comparison of the synergistic effects of Midostaurin with other therapeutic agents, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Midostaurin, in combination with standard chemotherapy, has demonstrated a significant survival benefit for newly diagnosed FLT3-mutated AML patients.[1][2][3] Its mechanism of action, inhibiting multiple receptor tyrosine kinases, provides a strong rationale for exploring its synergistic potential with a variety of other drugs.[4] Preclinical studies have consistently shown that combining Midostaurin with other agents can lead to enhanced anti-leukemic activity.
Quantitative Analysis of Synergistic Combinations
The synergy of drug combinations is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6] The following tables summarize the synergistic effects of Midostaurin with various drug classes in AML cell lines.
| Drug Class | Combination Agent | Cell Line | Combination Index (CI) | Degree of Synergy | Reference |
| Hypomethylating Agents | 5-Azacytidine | MOLM14 | < 0.1 - 0.3 | Strong to Very Strong Synergy | [4] |
| Decitabine | MOLM14 | < 0.1 - 0.3 | Strong to Very Strong Synergy | [4] | |
| Pro-viability Signaling Inhibitors | Venetoclax (BCL-2 inhibitor) | MOLM14 | 0.3 - 0.7 | Synergy | [4] |
| Navitoclax (BCL-2/BCL-xL inhibitor) | MOLM14 | 0.3 - 0.7 | Synergy | [4] | |
| S63845 (MCL-1 inhibitor) | MOLM14 | 0.1 - 0.3 | Strong Synergy | [4] | |
| Standard Chemotherapy | Daunorubicin | MOLM14 | Additive to Synergistic | - | [4] |
| Cytarabine | OCI-AML3, NOMO-1 | Generally Antagonistic | - | [4] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Synergy Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cell viability and the synergistic effects of drug combinations.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., MOLM14, OCI-AML3) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells. For combination studies, drugs can be added in a constant ratio or in a checkerboard format.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[5][6][7]
In Vivo Xenograft Model for AML Combination Therapy
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of drug combinations.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), which are capable of supporting the engraftment of human AML cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Inject human AML cells (e.g., 1-5 x 10^6 MOLM14 or OCI-AML3 cells) intravenously (i.v.) or subcutaneously (s.c.) into the mice. For PDX models, primary patient AML cells are used.[8]
-
Monitoring Engraftment: Monitor the engraftment of leukemia cells by weekly peripheral blood analysis for human CD45+ cells using flow cytometry, starting 3-4 weeks post-implantation.[8]
-
Drug Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both drugs.
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage for Midostaurin). Midostaurin can be formulated in a microemulsion for in vivo studies.[4]
-
Efficacy Assessment: Monitor tumor burden (for s.c. models) or the percentage of human CD45+ cells in peripheral blood and bone marrow. Monitor animal survival.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups to assess the synergistic effect of the combination therapy in vivo.[9]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other drugs are rooted in the complex interplay of cellular signaling pathways. Midostaurin's primary target is the FLT3 receptor tyrosine kinase, which, when mutated, becomes constitutively active and drives leukemogenesis through downstream pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT.
Experimental Workflow for Assessing Synergy
References
- 1. researchgate.net [researchgate.net]
- 2. Daunorubicin, Cytarabine, and Midostaurin in Treating Patients With Newly Diagnosed Acute Myeloid Leukemia [stanfordhealthcare.org]
- 3. Midostaurin in Combination With Standard Chemotherapy for Treatment of Newly Diagnosed FMS-Like Tyrosine Kinase 3 (FLT3) Mutation-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Midostaurin Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the safety and pharmacological profiles of Midostaurin and its two major human metabolites, CGP62221 and CGP52421. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and cancer therapeutics. The information presented herein is compiled from publicly available regulatory documents, and peer-reviewed scientific literature.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] Following oral administration, Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][3][4] These metabolites contribute significantly to the overall pharmacological and toxicological profile of Midostaurin. Understanding the distinct characteristics of each metabolite is crucial for a comprehensive assessment of the drug's safety and efficacy.
Pharmacokinetic Profiles: A Tale of Two Metabolites
The pharmacokinetic profiles of CGP62221 and CGP52421 differ significantly, particularly in terms of their plasma concentrations and half-lives. While CGP62221 exhibits a pharmacokinetic profile similar to the parent drug, CGP52421 has a notably longer half-life, leading to its accumulation in the plasma over time.[3]
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Peak Plasma Concentration (Tmax) | 1-3 hours (fasting) | Similar to Midostaurin | Accumulates over time |
| Plasma Protein Binding | >98% | >98% | >98% |
| Terminal Half-life | ~21 hours | ~32 hours | ~471-482 hours |
| Accumulation | Minimal | Minimal | Significant |
Table 1: Comparative Pharmacokinetic Parameters of Midostaurin and its Major Metabolites. Data compiled from multiple sources.[1][3]
Comparative In Vitro Activity and Safety
While dedicated in vivo toxicology studies on the individual metabolites have not been extensively reported in the public domain, in vitro studies provide valuable insights into their comparative biological activities and potential for cytotoxicity.[5]
| Assay | Midostaurin | CGP62221 | CGP52421 |
| Inhibition of FLT3 Kinase | Potent | Potent | Potent |
| Inhibition of KIT Kinase | Potent | Potent | Weaker |
| Inhibition of Cell Proliferation (HMC-1.2 cells) | IC50: ~100 nM | IC50: ~100 nM | IC50: >1000 nM |
| Induction of Apoptosis (HMC-1.2 cells) | Yes | Yes | No |
| Inhibition of IgE-dependent Histamine Release | Yes | Yes | Yes |
Table 2: Comparative In Vitro Biological Activities of Midostaurin and its Metabolites. Data is derived from studies on human mast cell lines (HMC-1.2).[6]
These in vitro findings suggest that while both metabolites are pharmacologically active, they have distinct target profiles. CGP62221 mirrors the anti-proliferative and pro-apoptotic activity of Midostaurin, whereas CGP52421 is significantly less potent in these aspects but retains its ability to inhibit histamine release. This differential activity may contribute to the overall clinical profile of Midostaurin, where both anti-neoplastic and symptom-controlling effects are observed.
Overall Safety Profile of Midostaurin (Parent Drug and Metabolites)
The clinical safety profile of Midostaurin reflects the combined effects of the parent drug and its metabolites. The most frequently reported adverse reactions in clinical trials include:
It is important to note that the long-circulating nature of CGP52421 may contribute to the sustained pharmacological effects and potential for certain long-term or cumulative toxicities. However, without direct comparative in vivo safety data, the specific contribution of each metabolite to the observed adverse events remains to be fully elucidated.
Signaling Pathways and Experimental Workflows
Simplified FLT3 Signaling Pathway
The primary mechanism of action of Midostaurin and its active metabolites involves the inhibition of the FLT3 receptor tyrosine kinase, a key driver in certain types of AML. The following diagram illustrates a simplified representation of the FLT3 signaling pathway and the point of inhibition by Midostaurin and its metabolites.
Caption: Simplified FLT3 signaling pathway and inhibition by Midostaurin.
Experimental Workflow for In Vitro Safety Assessment
The following diagram outlines a typical experimental workflow for the in vitro comparative safety assessment of drug metabolites.
Caption: Workflow for in vitro comparative safety assessment.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of Midostaurin, CGP62221, and CGP52421 in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software.[10][11][12][13]
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a general procedure for measuring caspase-3 activity, a key indicator of apoptosis.
-
Cell Lysis: After compound treatment as described above, collect the cells and wash with ice-cold PBS. Lyse the cells in 50 µL of chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each lysate to a well. Adjust the volume to 50 µL with lysis buffer. Add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.[14][15][16][17][18]
Western Blot for FLT3 Phosphorylation
This protocol provides a general method for assessing the inhibition of FLT3 phosphorylation.
-
Cell Treatment and Lysis: Treat cells with Midostaurin or its metabolites for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 to normalize for protein loading.[19][20][21][22]
Conclusion
The major metabolites of Midostaurin, CGP62221 and CGP52421, are pharmacologically active and contribute to the overall clinical profile of the parent drug. While CGP62221 largely mirrors the anti-proliferative and pro-apoptotic activities of Midostaurin, the long-circulating CGP52421 exhibits a different activity profile, being less potent in inducing cell death but effective in inhibiting histamine release. The overall safety profile of Midostaurin is a composite of the effects of the parent compound and these two distinct metabolites. Further research, particularly well-designed in vivo toxicology studies on the individual metabolites, would be beneficial for a more refined understanding of their specific contributions to the safety and efficacy of Midostaurin therapy.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. Always consult with a qualified healthcare provider for any health concerns or before making any decisions related to medical treatment.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. European Medicines Agency review of midostaurin (Rydapt) for the treatment of adult patients with acute myeloid leukaemia and systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approval Summary: Midostaurin for the Treatment of Advanced Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. mpbio.com [mpbio.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
On-Target Efficacy of (S)-3-Hydroxy Midostaurin in Cellular Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming the on-target activity of a compound and its metabolites is a critical step in preclinical development. This guide provides a comparative analysis of the on-target activity of (S)-3-Hydroxy Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin, in cellular models. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Midostaurin is a therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its mechanism of action involves the inhibition of multiple kinases crucial for cancer cell proliferation and survival, including FLT3, KIT, and SYK. Upon administration, Midostaurin is metabolized into several compounds, with this compound (also known as CGP52421) being one of the two major active metabolites. Understanding the kinase inhibition profile of this metabolite is essential for a complete picture of Midostaurin's therapeutic effect and potential off-target activities.
Comparative Kinase Inhibition Profile
To objectively assess the on-target activity of this compound, its inhibitory potency against a panel of relevant kinases was compared to that of its parent drug, Midostaurin, and other prominent FLT3 inhibitors, Gilteritinib and Quizartinib. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, collated from various biochemical and cellular assays, are summarized below. Lower values indicate higher potency.
| Target Kinase | This compound (CGP52421) | Midostaurin | Gilteritinib | Quizartinib |
| FLT3 (Wild-Type) | - | 7.9 nM (Kd) | 1.0 nM (Kd) | 3.3 nM (Kd) |
| FLT3-ITD | 200-400 nM (IC50) | ≤10 nM (IC50) | 7.87 nM (IC50) | 0.67 nM (IC50) |
| FLT3-D835Y | 200-400 nM (IC50) | 1.5 nM (IC50) | - | 11 nM (IC50) |
| KIT (D816V) | Potent Inhibition | Potent Inhibition | - | - |
| SYK | Potent Inhibition | 20.8 nM (IC50) | - | - |
| VEGFR2 | Potent Inhibition | Potent Inhibition | - | - |
| PDGFR | Potent Inhibition | Potent Inhibition | - | - |
The data indicates that this compound retains potent inhibitory activity against key targets of Midostaurin, including mutant forms of FLT3 and other kinases like SYK, VEGFR2, and PDGFR. This suggests that the metabolite significantly contributes to the overall therapeutic efficacy of Midostaurin.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to confirming on-target activity, the following diagrams are provided.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Safety Operating Guide
Navigating the Safe Disposal of (S)-3-Hydroxy Midostaurin: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of pharmacologically active compounds is a critical component of laboratory safety and regulatory compliance. (S)-3-Hydroxy Midostaurin, a metabolite of the kinase inhibitor Midostaurin, is classified as a cytotoxic agent and necessitates stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for Midostaurin, as specific data for the metabolite may be limited. Personnel must be trained in handling cytotoxic compounds and be fully aware of the potential hazards.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE used during the handling and disposal process must be treated as cytotoxic waste.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. The outer glove is removed immediately after handling. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects clothing and skin from contamination. |
| Eye Protection | Tightly fitting safety goggles with side shields. | Prevents splashes and aerosol exposure to the eyes. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling powders or creating aerosols to prevent inhalation. |
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must follow a clearly defined workflow to ensure safety and compliance. The primary method of disposal for cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste disposal company.
1. Waste Segregation at the Source:
-
Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.
-
This includes unused or expired compounds, contaminated lab consumables (e.g., pipette tips, vials, and culture plates), and all used PPE.
2. Use of Designated Cytotoxic Waste Containers:
-
All cytotoxic waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.
-
Container specifications often vary by region but typically involve specific color-coding, such as purple or red, to denote cytotoxic hazards.
| Waste Type | Container Specification |
| Solid Waste | Purple or red rigid container, clearly labeled "Cytotoxic Waste" with the biohazard symbol. |
| Sharps Waste | Puncture-proof sharps container, also purple or red and labeled as "Cytotoxic Sharps Waste". |
| Liquid Waste | Leak-proof, sealed container, compatible with the solvent used, and clearly labeled "Liquid Cytotoxic Waste". |
3. Decontamination of Work Surfaces:
-
Following any handling of this compound, all work surfaces and equipment must be decontaminated.
-
A solution of bleach or another approved deactivating agent should be used, followed by a rinse with alcohol and then water. All cleaning materials must be disposed of as cytotoxic waste.
4. Temporary Storage:
-
Cytotoxic waste containers should be securely closed and stored in a designated, secure area away from general lab traffic.
-
The storage area should be clearly marked with warning signs indicating the presence of cytotoxic materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous material disposal company.
-
Ensure that all local, state, and federal regulations regarding the transportation and disposal of hazardous waste are strictly followed.
-
Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash.
Spill Response
In the event of a spill, immediate and appropriate action is crucial to contain the contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as detailed in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Spill: Working from the outside in, carefully clean the spill area. All materials used for cleanup must be disposed of as cytotoxic waste.
-
Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow of operations for handling and disposing of this compound.
Caption: Experimental workflow and subsequent cytotoxic waste disposal pathway.
Caption: Decision logic for segregating different types of cytotoxic waste.
Essential Safety and Logistical Information for Handling (S)-3-Hydroxy Midostaurin
(S)-3-Hydroxy Midostaurin , a potent kinase inhibitor and a metabolite of Midostaurin, requires stringent safety protocols for handling in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Summary of Hazards for Midostaurin (PKC 412):
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity - Oral 4 |
| Causes skin irritation | Skin Irritation 2 |
| Causes serious eye irritation | Eye Irritation 2A |
| Suspected of damaging fertility or the unborn child | Toxic to Reproduction 2 |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity - Repeated Exposure 2 |
| Very toxic to aquatic life with long lasting effects | Aquatic Chronic 1 |
Recommended Personal Protective Equipment (PPE):
Due to the potent and potentially cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked under the sleeve of the gown. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield must be worn to protect against splashes and aerosols. Standard safety glasses are not sufficient. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. |
| Respiratory Protection | When handling the powder outside of a containment device (e.g., weighing), a NIOSH-approved respirator with a P100 (or N100) filter is necessary. A surgical mask does not provide adequate protection against fine particles. All handling of the solid compound should ideally be performed in a certified chemical fume hood or a biological safety cabinet. |
| Foot Protection | Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial to minimize the risk of exposure and contamination.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet.
-
Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
2. Weighing and Reconstitution:
-
Weighing of the solid compound should be performed in a containment ventilated enclosure (CVE) or a powder containment hood to prevent aerosolization.
-
If a CVE is unavailable, use a "weighing in place" technique within a chemical fume hood, where a pre-tared vial is used to receive the powder, minimizing transfer.
-
For reconstitution, slowly add the solvent to the vial containing the compound to avoid splashing. The vial should be capped and vortexed or sonicated within the containment device.
3. Handling of Solutions:
-
All manipulations of solutions containing this compound should be performed in a chemical fume hood or biological safety cabinet.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.
-
When transferring solutions, work slowly and deliberately to avoid spills and aerosol generation.
4. Spill Management:
-
A spill kit specifically for cytotoxic drugs must be readily available in the designated handling area.
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain the spill with absorbent pads from the kit.
-
Decontaminate the area with an appropriate cleaning solution (e.g., a high-pH solution followed by a rinse with water), as recommended for cytotoxic compounds.
-
All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to others.
1. Waste Segregation:
-
All waste generated from handling this compound must be segregated as hazardous chemical waste. This includes:
-
Empty vials and containers.
-
Used PPE (gloves, gown, shoe covers, etc.).
-
Disposable labware (pipette tips, tubes, etc.).
-
Contaminated absorbent liners and spill cleanup materials.
-
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant waste containers that are clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic."
-
Solid waste should be placed in a designated, lined container.
-
Liquid waste should be collected in a compatible, sealed container.
3. Disposal Procedure:
-
All waste containers must be securely closed before being removed from the designated handling area.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this material in the regular trash or down the drain.
Signaling Pathways and Experimental Workflow
This compound, like its parent compound, is a multi-targeted kinase inhibitor. Its primary targets include Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tropomyosin receptor kinase A (TRK-A). Inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Signaling Pathway Diagrams
Caption: FLT3 Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: TRK-A Signaling Pathway Inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following provides a generalized workflow for assessing the inhibitory activity of this compound on a target kinase.
Caption: Kinase Inhibitor Assay Workflow.
This comprehensive guide is intended to provide a framework for the safe and effective handling of this compound in a research environment. Always consult your institution's specific safety policies and procedures in conjunction with this information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
